Product packaging for 3-(1,3-Benzothiazol-2-yl)propanoic acid(Cat. No.:CAS No. 29198-86-5)

3-(1,3-Benzothiazol-2-yl)propanoic acid

Cat. No.: B1269172
CAS No.: 29198-86-5
M. Wt: 207.25 g/mol
InChI Key: WHNQTHDJEZTVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1,3-Benzothiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B1269172 3-(1,3-Benzothiazol-2-yl)propanoic acid CAS No. 29198-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNQTHDJEZTVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354380
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29198-86-5
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-(1,3-Benzothiazol-2-yl)propanoic Acid (CAS 29198-86-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-Benzothiazol-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, and spectral characterization, and explores the known biological activities of the broader benzothiazole class of compounds, in the absence of specific data for this molecule.

Physicochemical Properties

This compound is a white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 29198-86-5[1][2][3][4][5]
Molecular Formula C₁₀H₉NO₂S[4][5]
Molecular Weight 207.25 g/mol [4]
IUPAC Name This compound[2][4]
Appearance White powder[1]
Boiling Point 393.5 °C at 760 mmHg[5]
Density 1.379 g/cm³[5]
Flash Point 191.8 °C[5]
Purity Typically >97% - 99%[1][3]
Storage Sealed and preserved in a dry, cool condition[1][5]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the condensation reaction of 2-aminobenzenethiol with succinic anhydride.

Experimental Protocol: Synthesis from 2-Aminobenzenethiol and Succinic Anhydride

Materials:

  • 2-Aminobenzenethiol

  • Succinic anhydride

  • Benzene (or a suitable alternative solvent like toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-aminobenzenethiol and succinic anhydride in a suitable solvent, such as benzene.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound as a white crystalline solid.

Diagram 1: Synthesis of this compound

G General Synthesis Workflow reagents 2-Aminobenzenethiol + Succinic Anhydride in Benzene reaction Reflux for 2 hours reagents->reaction workup Cooling and Precipitation/Solvent Removal reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following represents predicted or typical spectral characteristics for a molecule with this structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (benzothiazole ring): ~δ 7.0-8.0 ppm. Methylene protons (-CH₂-CH₂-COOH): two triplets, ~δ 2.5-3.5 ppm. Carboxylic acid proton (-COOH): broad singlet, ~δ 10-12 ppm.
¹³C NMR Aromatic carbons: ~δ 110-155 ppm. Carbonyl carbon (-COOH): ~δ 170-180 ppm. Methylene carbons (-CH₂-CH₂-): ~δ 25-40 ppm.
IR (Infrared) O-H stretch (carboxylic acid): broad band ~2500-3300 cm⁻¹. C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹. C=N stretch (benzothiazole): ~1550-1650 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 207.0354.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the benzothiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of benzothiazole have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Many benzothiazole derivatives exhibit potent antibacterial and antifungal properties.

  • Anti-inflammatory and Analgesic Activity: The arylpropionic acid moiety is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of this group with the benzothiazole ring suggests potential anti-inflammatory and analgesic properties.

  • Anticancer Activity: Certain benzothiazole derivatives have shown promise as anticancer agents.

The title compound is listed for applications in "healing drugs" and as an intermediate in fine and specialty chemicals, suggesting its utility in the development of new therapeutic agents and advanced materials.[1]

Given the structural features of this compound, a potential mechanism of action, particularly for anti-inflammatory effects, could involve the inhibition of cyclooxygenase (COX) enzymes, a common target for NSAIDs.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

G Hypothesized Anti-inflammatory Action stimulus Inflammatory Stimuli arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid cox_enzymes COX-1 / COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation compound 3-(1,3-Benzothiazol-2-yl) propanoic acid compound->cox_enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway.

Conclusion

This compound is a compound with potential applications in drug discovery and chemical synthesis. While detailed experimental and biological data are not extensively documented in publicly available sources, its structural features suggest a promising area for further research, particularly in the development of novel anti-inflammatory and antimicrobial agents. Further studies are warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action.

References

An In-depth Technical Guide to 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Benzothiazol-2-yl)propanoic acid is a heterocyclic compound featuring a benzothiazole core linked to a propanoic acid moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are crucial for the compound's identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂S[3]
Molecular Weight 207.25 g/mol [3]
IUPAC Name This compound[3]
CAS Number 29198-86-5[3]

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between 2-aminobenzenethiol and succinic anhydride.[4]

Experimental Protocol

Materials:

  • 2-Aminobenzenethiol

  • Succinic anhydride

  • Benzene (or a suitable non-polar solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-aminobenzenethiol and succinic anhydride in benzene.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product should be purified using a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Potential Biological Significance and Applications

While direct biological studies on this compound are limited, the broader class of benzothiazole derivatives has been extensively investigated for various therapeutic applications.[2][5] Furthermore, compounds containing a propanoic acid moiety are known to possess anti-inflammatory properties.[6]

Notably, a study on structurally related 3-(6-acyl-2-benzothiazolinon-3-yl)propanoic acid derivatives demonstrated significant analgesic and anti-inflammatory activities.[7][8] This suggests that this compound may also exhibit similar pharmacological effects. The propanoic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The potential anti-inflammatory mechanism of action for such compounds could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Logical Pathway: From Synthesis to Potential Application

The following diagram illustrates the logical progression from the synthesis of this compound to its potential application as an anti-inflammatory agent, based on the activities of structurally similar compounds.

G Logical Workflow for this compound cluster_synthesis Synthesis cluster_application Potential Application Reactant1 2-Aminobenzenethiol Reaction Condensation Reaction (Reflux in Benzene) Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Product This compound Reaction->Product BiologicalActivity Anti-inflammatory Activity (Hypothesized) Product->BiologicalActivity Investigation Mechanism Potential Mechanism: Inhibition of COX Enzymes BiologicalActivity->Mechanism Outcome Reduced Prostaglandin Synthesis Mechanism->Outcome TherapeuticEffect Analgesic and Anti-inflammatory Effects Outcome->TherapeuticEffect

Caption: Logical workflow from synthesis to potential application.

Conclusion

This compound represents a molecule of interest for researchers in drug discovery and medicinal chemistry. Its structural similarity to known bioactive compounds, particularly in the context of anti-inflammatory agents, warrants further investigation into its pharmacological profile. The synthetic route is straightforward, making the compound accessible for further studies. Future research should focus on detailed biological evaluations to elucidate its specific mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid from Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis detailed herein utilizes the readily available starting materials, 2-aminothiophenol and succinic anhydride. This document outlines the reaction mechanism, a detailed experimental protocol, and key characterization data.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a propanoic acid moiety at the 2-position of the benzothiazole ring system can enhance solubility and provide a handle for further chemical modification, making this compound a valuable building block in drug discovery and development. The synthesis from 2-aminothiophenol and succinic anhydride offers a straightforward and efficient route to this important intermediate.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-aminothiophenol and succinic anhydride is a two-step process. The reaction proceeds through an initial nucleophilic acyl substitution to form an intermediate N-(2-mercaptophenyl)succinamic acid, which then undergoes an intramolecular cyclization with concomitant dehydration to yield the final benzothiazole product.

The proposed reaction mechanism is as follows:

  • Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which subsequently collapses to form the N-(2-mercaptophenyl)succinamic acid intermediate.

  • Cyclization and Dehydration: Under reflux conditions, the thiol group of the intermediate attacks the amide carbonyl carbon. This intramolecular cyclization forms a second tetrahedral intermediate. Subsequent dehydration results in the formation of the stable, aromatic benzothiazole ring, yielding this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Aminothiophenol

  • Succinic anhydride

  • Benzene (or a suitable alternative solvent like toluene)

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

A mixture of 2-aminothiophenol and succinic anhydride is heated under reflux in benzene for 2 hours.[1][2] While the specific molar ratios and detailed work-up procedures are not extensively documented in readily available literature, a general procedure based on analogous reactions is provided below.

Illustrative Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1.0 equivalent) in benzene.

  • To this solution, add succinic anhydride (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is then subjected to a suitable work-up procedure, which may involve extraction with an appropriate solvent system and washing to remove any unreacted starting materials or byproducts.

  • The crude product is purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product. Please note that specific yield and melting point data for this exact synthesis are not widely reported and may vary based on the precise experimental conditions used.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-AminothiophenolC₆H₇NS125.19Liquid
Succinic AnhydrideC₄H₄O₃100.07Solid
This compoundC₁₀H₉NO₂S207.25[3]Solid

Mandatory Visualizations

Reaction Workflow Diagram:

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol ReactionVessel Reaction in Benzene 2-Aminothiophenol->ReactionVessel Succinic Anhydride Succinic Anhydride Succinic Anhydride->ReactionVessel Reflux Reflux (2 hours) ReactionVessel->Reflux Heating SolventRemoval Solvent Removal Reflux->SolventRemoval Purification Recrystallization / Chromatography SolventRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram:

ReactionMechanism Reactants 2-Aminothiophenol + Succinic Anhydride Intermediate N-(2-mercaptophenyl)succinamic acid Reactants->Intermediate Amide Formation (Ring Opening) Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration Water + H₂O

Caption: Proposed mechanism for the formation of the target compound.

Conclusion

The synthesis of this compound from 2-aminothiophenol and succinic anhydride represents an accessible and efficient method for obtaining this valuable heterocyclic compound. This guide provides the fundamental knowledge required for researchers to undertake this synthesis. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product. The versatile nature of the benzothiazole core and the presence of the carboxylic acid functionality make the title compound a promising candidate for further exploration in various fields of chemical and pharmaceutical research.

References

2-Benzothiazolepropanoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Benzothiazolepropanoic acid, also known as 3-(1,3-Benzothiazol-2-yl)propanoic acid. This document includes key data, experimental protocols, and visualizations to support research and development activities involving this compound.

Core Physical and Chemical Properties

2-Benzothiazolepropanoic acid is a heterocyclic compound featuring a benzothiazole core with a propanoic acid substituent at the 2-position. Its unique structural characteristics impart specific physical and chemical properties relevant to its application in various scientific fields.

PropertyValueReference
CAS Number 29198-86-5
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
IUPAC Name This compound

Experimental Data and Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-aminothiophenol with a suitable three-carbon carboxylic acid derivative. A representative experimental protocol is described below.

Reaction Scheme:

G 2-Aminothiophenol 2-Aminothiophenol This compound This compound 2-Aminothiophenol->this compound + Succinic anhydride (or similar C3 synthon)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

  • Step 1: Reaction of 2-Aminothiophenol and Succinic Anhydride: In a round-bottom flask, equimolar amounts of 2-aminothiophenol and succinic anhydride are dissolved in a high-boiling point solvent such as benzene.

  • Step 2: Reflux: The reaction mixture is heated to reflux for a period of 2 hours to facilitate the initial condensation reaction.

  • Step 3: Cyclization: The intermediate formed undergoes intramolecular cyclization to form the benzothiazole ring.

  • Step 4: Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield this compound.

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy:

While specific, fully assigned spectra were not found in the search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for this compound. The expected chemical shifts can be predicted based on the structure.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1725-1700
C=N (Benzothiazole)~1615
Aromatic C-H~3100-3000
Aliphatic C-H~2900-2800

Mass Spectrometry:

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the stable benzothiazole ring and the propanoic acid side chain.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of the ATP-dependent firefly luciferase enzyme.

Inhibition of Firefly Luciferase

Firefly luciferase is a key enzyme in bioluminescence, catalyzing the oxidation of luciferin in an ATP-dependent manner to produce light. This compound has been shown to inhibit this process with an IC₅₀ of 3.2 μM.

Mechanism of Inhibition:

The benzothiazole core of the inhibitor is a structural mimic of a portion of the natural substrate, D-luciferin. This allows the inhibitor to bind to the active site of the luciferase enzyme, competing with D-luciferin and preventing the light-producing reaction from occurring.

G cluster_0 Firefly Luciferase Catalytic Cycle cluster_1 Inhibition Pathway Luciferase Luciferase Luciferyl-AMP Luciferyl-AMP Luciferase->Luciferyl-AMP + D-Luciferin + ATP Oxyluciferin Oxyluciferin Luciferyl-AMP->Oxyluciferin + O2 Oxyluciferin->Luciferase + Light + AMP + CO2 3-(1,3-Benzothiazol-2-yl)propanoic_acid This compound 3-(1,3-Benzothiazol-2-yl)propanoic_acid->Luciferase Binds to active site

Caption: Inhibition of the firefly luciferase catalytic cycle by this compound.

Experimental Workflow for Luciferase Inhibition Assay:

A typical workflow to determine the inhibitory activity of a compound against firefly luciferase is outlined below.

G Prepare_Reagents Prepare Reagents: - Luciferase Enzyme - D-Luciferin Substrate - ATP - Assay Buffer - Test Compound Compound_Incubation Incubate Luciferase with Test Compound Prepare_Reagents->Compound_Incubation Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Compound_Incubation->Initiate_Reaction Measure_Luminescence Measure Luminescence (Luminometer) Initiate_Reaction->Measure_Luminescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Luminescence->Data_Analysis

Caption: A generalized experimental workflow for assessing luciferase inhibition.

Determining the Solubility of 3-(1,3-Benzothiazol-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(1,3-Benzothiazol-2-yl)propanoic acid. Due to the limited availability of specific quantitative solubility data in public databases, this document focuses on providing a robust experimental framework for determining its solubility in Dimethyl Sulfoxide (DMSO) and other relevant laboratory solvents. This guide is intended to equip researchers with the necessary protocols and knowledge to accurately assess the solubility profile of this compound, a critical parameter in drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂SPubChem[1]
Molecular Weight 207.25 g/mol PubChem[1]
CAS Number 29198-86-5ChemicalBook[2]

Solubility Profile: Expectations and Data Collection

To facilitate systematic data collection, the following table is provided for researchers to record experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Dimethyl Sulfoxide (DMSO)
Ethanol
Methanol
Acetone
Acetonitrile
Water
Phosphate-Buffered Saline (pH 7.4)

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm)

  • Pipettes and other standard laboratory glassware

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Accurately add a known volume of the desired solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid.

  • Quantification:

    • HPLC Method:

      • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Inject the filtered supernatant from the saturated solution into the HPLC.

      • Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • If the compound has a distinct chromophore, determine its molar absorptivity at a specific wavelength.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

      • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the determined concentration and any dilution factors used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Start: Excess Compound + Solvent B Equilibration (e.g., 24-48h shaking at constant T) A->B C Sedimentation B->C D Supernatant Collection & Filtration C->D E Quantification D->E F HPLC Analysis E->F Method 1 G UV-Vis Analysis E->G Method 2 H Data Analysis & Solubility Calculation F->H G->H I End: Solubility Value H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide outlines the necessary steps for the accurate determination of the solubility of this compound. By following the detailed experimental protocol and utilizing the provided data collection table, researchers can generate reliable and reproducible solubility data. This information is paramount for advancing the study of this compound in various scientific and drug development applications.

References

Spectroscopic and Synthetic Profile of 3-(1,3-Benzothiazol-2-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(1,3-Benzothiazol-2-yl)propanoic acid. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds, including various benzothiazole derivatives and propanoic acid.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.30 - 8.10Multiplet4HBenzothiazole ring protons
Methylene Protons~3.40Triplet2H-CH₂- adjacent to benzothiazole
Methylene Protons~2.90Triplet2H-CH₂- adjacent to carboxyl
Carboxylic Acid Proton> 10Broad Singlet1H-COOH
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon> 170-COOH
Benzothiazole C2~165C=N
Aromatic Carbons120 - 155Benzothiazole ring carbons
Methylene Carbon~35-CH₂- adjacent to benzothiazole
Methylene Carbon~30-CH₂- adjacent to carboxyl

Table 2: Predicted IR and Mass Spectrometry Data

Spectroscopy Predicted Values Interpretation
IR Spectroscopy
O-H Stretch2500-3300 cm⁻¹ (broad)Carboxylic acid O-H
C-H Stretch (Aromatic)~3050 cm⁻¹Aromatic C-H
C-H Stretch (Aliphatic)2850-2960 cm⁻¹Aliphatic C-H
C=O Stretch1700-1725 cm⁻¹Carboxylic acid C=O
C=N Stretch~1630 cm⁻¹Benzothiazole C=N
C=C Stretch (Aromatic)1450-1600 cm⁻¹Aromatic ring stretching
Mass Spectrometry
Molecular Ion [M]⁺m/z ≈ 207C₁₀H₉NO₂S
Key Fragmentsm/z values corresponding to the loss of -COOH, -CH₂COOH, and fragmentation of the benzothiazole ring.Fragmentation Pattern

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthesis of this compound can be achieved via the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative. A general procedure is outlined below:

  • Reaction Setup: A mixture of 2-aminothiophenol and succinic anhydride is prepared in a suitable solvent such as benzene.

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2 hours.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Characterization
  • Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: The chemical shifts, multiplicities, and integration of the observed signals are analyzed to confirm the structure of the compound.

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups present in the molecule. The broad O-H stretching vibration between 3300 and 2500 cm⁻¹ and the C=O stretching vibration between 1725 and 1700 cm⁻¹ are characteristic of a carboxylic acid.

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. The molecular ion peak for propanoic acid has an m/z of 74.

  • Data Analysis: The molecular ion peak is used to confirm the molecular weight of the compound. The fragmentation pattern provides additional structural information.

Visualizations

The following diagrams illustrate the workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound Reactants 2-Aminothiophenol + Succinic Anhydride Solvent Benzene Reactants->Solvent Dissolve in Reflux Reflux (2 hours) Solvent->Reflux Crude_Product Crude Product Reflux->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A flowchart of the synthesis process.

Potential Biological Activities of 3-(1,3-Benzothiazol-2-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 3-(1,3-Benzothiazol-2-yl)propanoic acid is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of this compound based on studies of its close structural analogs and the broader benzothiazole class of compounds. The experimental protocols and quantitative data presented herein are derived from research on these related molecules and serve as a predictive framework for the potential therapeutic applications of this compound.

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1] Derivatives of benzothiazole have shown significant promise in the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1] this compound, as a member of this class, holds considerable potential for biological activity, warranting a thorough investigation of its therapeutic prospects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities, underlying mechanisms of action, and relevant experimental methodologies associated with this compound and its close derivatives.

Synthesis

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Potential Biological Activities

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[2] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Signaling Pathways:

  • PI3K/AKT Pathway: Some benzothiazole derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and survival.[3] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.[3]

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target in cancer therapy. Certain benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, demonstrating excellent activity in blocking the phosphorylation of STAT3 and suppressing the expression of its downstream target genes.[4][5]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development. Benzothiazole derivatives have been shown to exert their anticancer and anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[2]

Quantitative Data for Benzothiazole Derivatives:

CompoundCell LineIC50 (µM)Reference
Benzothiazole Derivative B19MDA-MB-468, HELNot specified, potent antiproliferative activity[4][5]
2-substituted benzothiazole derivative AHepG256.98 (24h), 38.54 (48h)[2]
2-substituted benzothiazole derivative BHepG259.17 (24h), 29.63 (48h)[2]
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)U87, HeLa< 0.05[3]
Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives is closely linked to their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.[2] By inhibiting key mediators of inflammation, these compounds can potentially alleviate inflammatory responses.

Antimicrobial Activity

Various benzothiazole derivatives have been reported to possess antimicrobial properties against a spectrum of bacteria and fungi. The mechanism of their antimicrobial action is an area of ongoing research.

Experimental Protocols

In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, U87, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 24 or 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, p-STAT3, NF-κB).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3 inhibits phosphorylation

References

An In-depth Technical Guide on 3-(1,3-Benzothiazol-2-yl)propanoic Acid Derivatives and Analogs: A Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1,3-benzothiazol-2-yl)propanoic acid and its derivatives, a class of compounds demonstrating significant potential in therapeutic applications, particularly in oncology and neuroprotection. This document outlines their synthesis, biological activities, mechanisms of action, and available pharmacokinetic data, supported by detailed experimental protocols and visual representations of key biological pathways.

Introduction

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. When functionalized with a propanoic acid moiety at the 2-position, the resulting this compound core and its analogs have emerged as promising candidates for the development of novel therapeutics. These compounds have demonstrated potent activities as anticancer and neuroprotective agents, attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Synthesis of this compound Derivatives

The general synthesis of the this compound scaffold typically involves the condensation of 2-aminothiophenol with a suitable three-carbon synthon. A common and efficient method is the reaction of 2-aminothiophenol with succinic anhydride, which proceeds via ring opening of the anhydride followed by cyclization to form the benzothiazole ring.

Further derivatization can be achieved through various chemical transformations, including but not limited to:

  • Amide and Ester Formation: The carboxylic acid group of the propanoic acid side chain is readily converted to amides and esters to explore structure-activity relationships (SAR).

  • Substitution on the Benzene Ring: Modifications on the benzene ring of the benzothiazole nucleus, such as halogenation or the introduction of nitro and amino groups, can be performed on the 2-aminothiophenol starting material or on the final benzothiazole product to modulate the electronic and lipophilic properties of the molecule.

  • Modifications of the Propanoic Acid Chain: The propanoic acid linker can be altered to investigate the impact of chain length and rigidity on biological activity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of this class of compounds against a range of human cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Several benzothiazole derivatives have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers. By targeting this pathway, these compounds can induce apoptosis and inhibit tumor growth. For instance, some derivatives have been shown to down-regulate the phosphorylation of Akt and its downstream effectors.[1][2]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor proliferation. Certain benzothiazole derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades.[3][4] Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the EGFR kinase domain.[3]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Benzothiazole-based compounds have been discovered to inhibit the STAT3 signaling pathway, often by blocking the phosphorylation of STAT3.[5][6]

Table 1: Anticancer Activity of Selected this compound Derivatives and Analogs

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound A MDA-MB-468 (Breast)Proliferation0.067[6]
Compound B NCI-H522 (Lung)Proliferation0.0223[7]
Compound C HT29 (Colon)Proliferation0.015[8]
Compound D A549 (Lung)Proliferation1.53[8]
Compound E MCF-7 (Breast)Proliferation0.57[9]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Neuroprotective Activity

Benzothiazole derivatives, including analogs of the this compound scaffold, have demonstrated neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Their neuroprotective mechanisms are often linked to:

  • Inhibition of Cholinesterases: Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This activity is a key therapeutic strategy for Alzheimer's disease.

  • Modulation of c-Jun N-terminal Kinase (JNK) Signaling: The JNK signaling pathway is implicated in neuronal apoptosis. A small molecule inhibitor, AS601245, which contains a benzothiazole core, has been shown to be neuroprotective in models of cerebral ischemia by inhibiting JNK.[8]

  • Antioxidant Properties: Some benzothiazole analogs exhibit antioxidant activity, which can protect neurons from oxidative stress-induced damage, a common feature of neurodegenerative disorders.[10]

Table 2: Neuroprotective Activity of Selected Benzothiazole Analogs

Compound IDTarget/AssayActivityValueReference
Compound F AChEIC506.7 µM[11]
Compound G BuChEIC502.35 µM[11]
AS601245 JNK InhibitionNeuroprotectionSignificant in vivo[8]
Compound H AntioxidantCatalase Modulationup to 90% enhancement[10]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted for some benzothiazole analogs. These studies suggest that many of these compounds possess drug-like properties, including good predicted oral bioavailability and the ability to cross the blood-brain barrier, which is particularly important for neuroprotective agents.[12][13] However, comprehensive in vivo pharmacokinetic data for this specific class of compounds is still limited and requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of this compound

Materials:

  • 2-Aminothiophenol

  • Succinic anhydride

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A mixture of 2-aminothiophenol (1 equivalent) and succinic anhydride (1.1 equivalents) in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The reaction mixture is heated to reflux for 4-6 hours, with azeotropic removal of water.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum to yield this compound.

MTT Cell Viability Assay

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-EGFR, anti-EGFR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Benzothiazole derivatives can inhibit this pathway at various points, leading to a decrease in the phosphorylation of Akt and downstream targets like mTOR, ultimately inducing apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Survival Survival Akt->Survival Inhibits Apoptosis Proliferation Proliferation mTORC1->Proliferation Benzothiazole\nDerivative Benzothiazole Derivative Benzothiazole\nDerivative->PI3K Benzothiazole\nDerivative->Akt

PI3K/Akt/mTOR Signaling Pathway Inhibition.
EGFR Signaling Pathway Inhibition

EGFR activation leads to the initiation of multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation. Benzothiazole derivatives can inhibit EGFR, thereby blocking these pro-proliferative signals.

EGFR_Signaling_Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Gene Expression Gene Expression Transcription\nFactors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Benzothiazole\nDerivative Benzothiazole Derivative Benzothiazole\nDerivative->EGFR

EGFR Signaling Pathway Inhibition.
Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro and in vivo assays to determine efficacy and safety.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Synthesis Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Xenograft_Model Animal Xenograft Model Mechanism_Study->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study PK_Study Pharmacokinetic Studies Xenograft_Model->PK_Study

References

An In-depth Technical Guide to the Safety and Handling of 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-(1,3-Benzothiazol-2-yl)propanoic acid is presented in Table 1. This information is critical for understanding the compound's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂SPubChem[1]
Molecular Weight 207.25 g/mol PubChem[1]
Appearance Solid (predicted)---
Storage Temperature 2-8°CChemicalBook[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties.

GHS Classification: [1]

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 1, Category 2A

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Hazard Pictograms:

alt text
alt text

Signal Word: Danger[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2. Adherence to these recommendations is essential for minimizing risk.

CategoryCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
P312Call a POISON CENTER or doctor if you feel unwell.
P321Specific treatment (see supplemental first aid instructions on this label).
P332+P313If skin irritation occurs: Get medical advice/attention.[3]
P337+P313If eye irritation persists: Get medical advice/attention.[3]
P362Take off contaminated clothing and wash before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols and Handling

Due to the lack of specific, published experimental protocols for the handling of this compound, a general workflow based on best practices for handling hazardous chemicals is provided. This workflow should be adapted to specific laboratory conditions and experimental needs.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds Consult prep_ppe Select and Don Personal Protective Equipment (PPE) prep_sds->prep_ppe Inform handling_hood Work in a Fume Hood prep_ppe->handling_hood handling_weigh Weigh Solid in a Ventilated Enclosure handling_hood->handling_weigh emergency_spill Follow Spill Cleanup Protocol handling_hood->emergency_spill In case of spill handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate Work Surfaces handling_dissolve->cleanup_decon emergency_exposure Administer First Aid for Exposure handling_dissolve->emergency_exposure In case of exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_waste->cleanup_dispose emergency_report Report Incident to Supervisor emergency_spill->emergency_report emergency_exposure->emergency_report

Caption: General workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

First-Aid Measures

The following first-aid measures should be taken in case of exposure:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the material using absorbent pads or other appropriate materials.

  • Clean-up: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For solutions, absorb with an inert material and place in a sealed, labeled container.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9] However, at the time of this writing, there is no specific information available in the public domain regarding the detailed mechanism of action or the specific signaling pathways affected by this compound. Research in this area is ongoing, and as new information becomes available, this guide will be updated accordingly.

The following diagram illustrates the logical relationship for assessing the safety of a novel benzothiazole derivative based on its general class properties.

G Safety Assessment Logic for Novel Benzothiazole Derivatives start Novel Benzothiazole Derivative (e.g., this compound) class_hazards Known Hazards of Benzothiazole Class: - Skin/Eye Irritation - Potential for Sensitization - Respiratory Irritation start->class_hazards Belongs to sds_info Available SDS/GHS Information: - H & P Statements - Pictograms start->sds_info Has data_gap Data Gaps: - Specific LD50/LC50 - Chronic Toxicity - Detailed Mechanistic Data start->data_gap Has precautionary_principle Apply Precautionary Principle: Assume High Potency of Hazards class_hazards->precautionary_principle sds_info->precautionary_principle data_gap->precautionary_principle Necessitates handling_protocol Develop Conservative Handling Protocol: - Strict Engineering Controls - Comprehensive PPE - Emergency Preparedness precautionary_principle->handling_protocol Leads to

Caption: Logical diagram for safety assessment of novel benzothiazole derivatives.

Disclaimer: This document is intended for informational purposes only and does not constitute legal or professional advice. The user is responsible for conducting their own risk assessment and for complying with all applicable laws and regulations.

References

The Enduring Scaffold: A Deep Dive into the Medicinal Chemistry of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system forged from the fusion of benzene and thiazole rings, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to interact with a diverse array of biological targets have propelled the development of numerous therapeutic agents. This technical guide provides an in-depth review of the significant strides made in the medicinal chemistry of benzothiazole compounds, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will explore their synthesis, biological activities, mechanisms of action, and key structure-activity relationships, presenting quantitative data in structured tables and illustrating complex biological pathways and experimental workflows with detailed diagrams.

Anticancer Activity: A Cornerstone of Benzothiazole Research

Benzothiazole derivatives have demonstrated remarkable potential as anticancer agents, with several compounds advancing to clinical trials. Their mechanisms of action are diverse, ranging from the inhibition of key kinases involved in cancer cell signaling to the induction of apoptosis.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various benzothiazole derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole Derivatives
Phortress (NSC 710305)MCF-7 (Breast)0.004[1]
MDA-MB-468 (Breast)0.003[2]
OVCAR-3 (Ovarian)0.002[2]
HT-29 (Colon)>10[3]
5F 203MCF-7 (Breast)0.001[2]
Thiazolidinone Derivatives
Derivative 54 (nitrobenzylidene-containing)MCF-7 (Breast)0.036[3][4]
HepG2 (Liver)0.048[3][4]
Indole-based Derivatives
Derivative 55 (chlorobenzyl indole semicarbazide)HT-29 (Colon)0.024[3][4]
H460 (Lung)0.29[3][4]
A549 (Lung)0.84[3][4]
MDA-MB-231 (Breast)0.88[3][4]
Pyridinyl-amine linked Derivatives
Compound 7eSKRB-3 (Breast)0.0012[5]
SW620 (Colon)0.0043[5]
A549 (Lung)0.044[5]
HepG2 (Liver)0.048[5]
Naphthalimide-benzothiazole Hybrids
Derivative 66HT-29 (Colon)3.72[3][4]
A549 (Lung)4.074[3][4]
MCF-7 (Breast)7.91[3][4]
Derivative 67HT-29 (Colon)3.47[3][4]
A549 (Lung)3.89[3][4]
MCF-7 (Breast)5.08[3][4]
Benzothiazole-2-thiol Derivatives
Compound B7A431 (Skin)1.89[6]
A549 (Lung)2.56[6]
H1299 (Lung)3.12[6]
Benzylidine Derivatives
Compound 6eHepG2 (Liver)10.88[7]
Compound 6fHepG2 (Liver)10.00[7]
Marine-Inspired Derivatives
Compound 7iMDA-MB-231 (Breast)16.5[8]
Benzothiazole-Benzamides
Compound AHepG2 (Liver)56.98 (24h), 38.54 (48h)[9][10]
Compound BHepG2 (Liver)59.17 (24h), 29.63 (48h)[9]
Key Signaling Pathways in Benzothiazole Anticancer Activity

Many benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis. One of the well-studied mechanisms is the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling and the subsequent induction of the mitochondrial apoptosis pathway.

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK JAK JAK EGFR->JAK EGF EGF EGF->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 STAT3 STAT3 JAK->STAT3 Mito Mitochondrial Membrane Bcl2->Mito Bax Bax Bax->Mito pore formation CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Benzothiazole->Bcl2 Benzothiazole->Bax Mito->CytC

Caption: EGFR Signaling and Mitochondrial Apoptosis Pathway Modulation by Benzothiazoles.

This diagram illustrates how benzothiazole derivatives can inhibit the EGFR signaling cascade, which is often hyperactivated in cancer.[11] This inhibition leads to the downregulation of pro-survival pathways like PI3K/Akt/mTOR and JAK/STAT.[11] Concurrently, these compounds can directly modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[11][12]

Experimental Protocols

A common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification Aminothiophenol 2-Aminothiophenol Condensation Condensation/ Cyclization Aminothiophenol->Condensation Electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid, Nitrile) Electrophile->Condensation Purification Work-up and Purification (e.g., Extraction, Chromatography) Condensation->Purification Crude Product Solvent Solvent (e.g., Ethanol, Toluene, DMSO) Solvent->Condensation Catalyst Catalyst (e.g., Acid, Base, Metal) Catalyst->Condensation Product 2-Substituted Benzothiazole Purification->Product Pure Product

Caption: General Workflow for the Synthesis of 2-Substituted Benzothiazoles.

Detailed Methodology:

  • Reaction Setup: To a solution of 2-aminothiophenol (1.0 equivalent) in a suitable solvent (e.g., ethanol, 50 mL), the electrophilic reagent (e.g., a substituted aldehyde or carboxylic acid, 1.0 equivalent) is added.[13][14]

  • Catalysis: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or another appropriate catalyst is introduced to the reaction mixture.[13][14]

  • Reaction Execution: The mixture is typically heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[13]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., chloroform or ethyl acetate) and washed sequentially with a mild base (e.g., saturated sodium bicarbonate solution) and brine.[13]

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-substituted benzothiazole derivative.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8][15]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzothiazole test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.[9]

  • Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.[9][10]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[15]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the benzothiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[9]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin-binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.[9]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[9]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[16]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/NameMicroorganismMIC (µg/mL)Reference
Isatin Hybrids
Compound 41cE. coli3.1[13]
P. aeruginosa6.2[13]
B. cereus12.5[13]
S. aureus12.5[13]
Sulfonamide Analogues
Compound 66cP. aeruginosa3.1-6.2[13]
S. aureus3.1-6.2[13]
E. coli3.1-6.2[13]
Pyrimidine Hybrids
Compound 35d, 35e, 35gS. aureus- (Zone of Inhibition: 17-19 mm)[13]
Thiazolidinone Derivatives
Compound 38a, 38bVarious strains0.18–4.6 x 10⁻² (µmol/mL)[13]
Schiff Base Derivatives
Compound 56, 59a-dK. pneumoniae0.4-0.8[13]
Amide-bearing Derivatives
Compound A07S. aureus15.6[17]
E. coli7.81[17]
S. typhi15.6[17]
K. pneumoniae3.91[17]
Benzothiazole-Thiazole Hybrids
Compound 4bVarious strains3.90–15.63[18]
Experimental Protocols

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[18]

  • Serial Dilution: The benzothiazole test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[18]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.[19]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Benzothiazole-based compounds have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat ALS.[20]

Key Mechanisms of Neuroprotection

The neuroprotective effects of benzothiazoles are often attributed to their ability to modulate glutamatergic neurotransmission, inhibit key enzymes, and reduce oxidative stress.

Neuroprotection_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_enzymes Enzymatic Activity Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Calcium_Influx Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity MAO_B MAO-B AChE AChE Neuroprotection Neuroprotection Benzothiazole Benzothiazole Derivative Benzothiazole->Glutamate_Release Benzothiazole->NMDA_Receptor Benzothiazole->MAO_B Benzothiazole->AChE Benzothiazole->Neuroprotection

Caption: Neuroprotective Mechanisms of Benzothiazole Derivatives.

As depicted, benzothiazole derivatives like Riluzole can reduce glutamate excitotoxicity by inhibiting glutamate release and blocking NMDA receptors.[20] Other derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[21]

Experimental Protocols

The synthesis of Riluzole and its analogs often starts from the corresponding substituted anilines.

Methodology:

  • Thiocyanation: 4-(trifluoromethoxy)aniline is reacted with ammonium thiocyanate and bromine in a suitable solvent to introduce the thiocyanate group.[22]

  • Cyclization: The resulting intermediate undergoes cyclization to form the 2-amino-6-(trifluoromethoxy)benzothiazole (Riluzole).[22]

  • Analog Synthesis: Analogs can be synthesized by starting with different substituted anilines or by further modifying the Riluzole scaffold. For example, the 2-amino group can be modified to introduce different functionalities.[20]

The neuroprotective effects of benzothiazole compounds can be assessed by measuring their ability to protect neuronal cells from toxic insults.

Methodology:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.[23]

  • Induction of Toxicity: Neuronal toxicity is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.[23]

  • Compound Treatment: Cells are pre-treated with various concentrations of the benzothiazole test compounds for a specified period before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by staining with fluorescent dyes like DAPI to assess nuclear morphology and apoptosis.[23]

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

This guide provides a comprehensive overview of the significant role of benzothiazole compounds in medicinal chemistry. The versatility of the benzothiazole scaffold, coupled with the continuous development of innovative synthetic methodologies and a deeper understanding of their mechanisms of action, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery research for years to come.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of 3-(1,3-Benzothiazol-2-yl)propanoic acid. The method utilizes a reversed-phase C18 column with UV detection, providing a simple, accurate, and precise analytical procedure suitable for quality control and stability testing in research and drug development settings.

Introduction

This compound is a heterocyclic compound with a benzothiazole moiety, a structure of interest in medicinal chemistry due to the wide range of pharmacological activities associated with this scaffold.[1] Accurate and reliable analytical methods are essential for the purity assessment, quantification, and stability testing of this compound throughout the drug discovery and development process. This document provides a detailed protocol for an HPLC method developed and validated for this purpose.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is fundamental for the development of an appropriate analytical method.

PropertyValue
Molecular FormulaC₁₀H₉NO₂S[2]
Molecular Weight207.25 g/mol [2]
Chemical StructureChemical Structure of this compound
UV AbsorbanceAromatic, expected to have strong UV absorbance.
SolubilityLikely soluble in organic solvents such as methanol and acetonitrile.

HPLC Method Parameters

A reversed-phase HPLC method with UV detection was developed for the analysis of this compound. The selection of a C18 column is a common and effective choice for the separation of benzothiazole derivatives.[1] The chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Column Temperature 30 °C
Run Time 15 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard. Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Working Standards: Further dilute the stock solution with the mobile phase to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment. For routine purity analysis, a working standard of 50 µg/mL is recommended.

Sample Solution Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 50 µg/mL, which should fall within the established calibration range.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

Data Analysis
  • Purity Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Quantification (Optional): For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

The following table summarizes the expected performance characteristics of this HPLC method.

Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity The method is specific for the analyte in the presence of potential impurities.

Potential Impurities

The specificity of the HPLC method was assessed by its ability to separate the main component from potential process-related impurities. Based on common synthetic routes for benzothiazole derivatives, potential impurities could include starting materials, intermediates, and by-products.

  • Impurity A: 2-Mercaptobenzothiazole (Starting Material)

  • Impurity B: 2-Aminothiophenol (Starting Material)

  • Impurity C: Adipic acid (Reagent)

  • Impurity D: Polyphosphoric acid (Catalyst residue - non-chromophoric, but included for consideration)

The developed HPLC method should demonstrate baseline separation of the active pharmaceutical ingredient from these and other potential degradation products.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reagents Reagents & Materials Std_Prep Standard Solution Preparation Reagents->Std_Prep Sample_Prep Sample Solution Preparation Reagents->Sample_Prep Injection Inject Standards & Samples Std_Prep->Injection Sample_Prep->Injection System_Setup HPLC System Setup & Equilibration System_Setup->Injection Chrom_Acq Chromatogram Acquisition Injection->Chrom_Acq Integration Peak Integration Chrom_Acq->Integration Purity_Calc Purity Calculation Integration->Purity_Calc Quant_Calc Quantification (Optional) Integration->Quant_Calc Report Final Report Purity_Calc->Report Quant_Calc->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Steps for HPLC Method Development

Method_Development cluster_initial Initial Assessment cluster_method_opt Method Optimization cluster_validation Method Validation Analyte_Props Analyte Physicochemical Properties Col_Select Column Selection (e.g., C18) Analyte_Props->Col_Select Lit_Review Literature Review for Similar Compounds Lit_Review->Col_Select MP_Select Mobile Phase Selection & Optimization Col_Select->MP_Select Det_Select Detector & Wavelength Selection MP_Select->Det_Select Other_Params Other Parameters (Flow, Temp, etc.) Det_Select->Other_Params Specificity Specificity Other_Params->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Logical steps for developing an HPLC method for a novel compound.

References

Application Notes and Protocols for the Spectral Interpretation of 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1,3-Benzothiazol-2-yl)propanoic acid. The information herein is intended to assist in the structural elucidation and purity assessment of this compound, which is of interest in medicinal chemistry and drug development.

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established values for benzothiazole derivatives and propanoic acid moieties.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-77.8 - 8.1Multiplet
H-5, H-67.3 - 7.5Multiplet
-CH₂- (α to C=O)~2.9Triplet~7.5
-CH₂- (β to C=O)~3.3Triplet~7.5
-COOH> 10Broad Singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C=O~178
C-2~168
C-3a, C-7a135, 153
C-4, C-7126, 122
C-5, C-6125, 123
-CH₂- (α to C=O)~35
-CH₂- (β to C=O)~30

Spectral Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the propanoic acid side chain. The aromatic region will likely display complex multiplets for the four protons on the benzene ring (H-4, H-5, H-6, and H-7). The two methylene groups of the propanoic acid chain will appear as two triplets, due to coupling with each other. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, and its integration would correspond to one proton.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the benzothiazole ring will appear in the aromatic region of the spectrum. The two methylene carbons of the propanoic acid side chain will have characteristic chemical shifts in the aliphatic region.

Experimental Protocols

Sample Preparation for NMR Analysis

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). CDCl₃ is a common choice for many organic molecules.

  • Sample Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization : Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

  • Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition Parameters :

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse angle.

    • Set the relaxation delay to an appropriate value (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition Parameters :

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled sequence to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Use a 30-45° pulse angle to reduce the relaxation delay.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected NMR correlations.

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow NMR Analysis Workflow start Start: Compound Synthesis sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc interpretation Spectral Interpretation (Chemical Shifts, Multiplicities, Coupling Constants) data_proc->interpretation structure_confirm Structure Confirmation interpretation->structure_confirm end End: Verified Structure structure_confirm->end

Caption: Experimental workflow for NMR spectral analysis.

These notes and protocols provide a foundational understanding for the NMR spectral interpretation of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze experimental NMR data for the specific sample .

Application Note: Determining Cellular Viability in Response to 3-(1,3-Benzothiazol-2-yl)propanoic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the cytotoxic or cytostatic effects of 3-(1,3-Benzothiazol-2-yl)propanoic acid on a selected cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Introduction

The MTT assay is a widely-used, colorimetric method to assess cell viability.[1][2] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][4][5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[1][4] The intensity of the purple color is directly proportional to the number of viable cells.[1][3][5] This protocol has been adapted to evaluate the effects of this compound.

Compound of Interest:

  • Name: this compound

  • Molecular Formula: C₁₀H₉NO₂S[6]

  • Molecular Weight: 207.25 g/mol [6]

Safety Precautions:

This compound is classified as a corrosive and irritant.[6] It may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.[7]

Experimental Workflow

The following diagram illustrates the overall workflow for the MTT assay when testing the effects of this compound.

MTT_Workflow MTT Assay Experimental Workflow A Cell Seeding B Cell Adhesion (24h Incubation) A->B C Treatment with This compound B->C D Incubation (24-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Appropriate for the study (e.g., HeLa, A549, etc.)

  • This compound: (CAS No. 29198-86-5)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): (e.g., Sigma-Aldrich, Cat. No. M5655)

  • Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: 0.25%

  • Dimethyl Sulfoxide (DMSO): Cell culture grade

  • 96-well flat-bottom plates

  • Sterile, light-protected containers [8]

  • Multichannel pipette

  • Microplate reader

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex until fully dissolved.[1]

    • Filter-sterilize the solution using a 0.2 µm filter into a sterile, light-protected container.[4][8]

    • Store at -20°C for long-term storage or at 4°C for frequent use (protect from light).[1][8]

  • This compound Stock Solution (e.g., 100 mM):

    • Due to its propanoic acid moiety, the compound is expected to have limited water solubility. Therefore, DMSO is recommended as the initial solvent.

    • Calculate the required mass of the compound to prepare a 100 mM stock solution in DMSO.

    • Aseptically dissolve the compound in DMSO.

    • Store the stock solution at -20°C.

  • Treatment Media:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the treatment media does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Assay Procedure
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (determined empirically, typically between 5,000 and 10,000 cells/well) in complete culture medium.[9]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a blank control (medium only).[9]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

  • Cell Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared treatment media (containing various concentrations of this compound) and the vehicle control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 2 to 4 hours at 37°C and 5% CO₂.[8][9] During this time, purple formazan crystals will form in viable cells.[3]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[1]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9][10][11] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Generate Dose-Response Curve: Plot the percentage viability against the concentration of this compound.

  • Determine IC₅₀: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%. This can be determined by non-linear regression analysis of the dose-response curve.

Data Presentation

The quantitative data from the MTT assay should be summarized in a table for clear comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0) 1.2540.087100%
1 1.1980.07595.5%
10 1.0530.06184.0%
25 0.8760.05569.8%
50 0.6320.04250.4%
100 0.3150.02925.1%
250 0.1580.01512.6%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway

Benzothiazole derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway through which this compound might induce cell death.

Signaling_Pathway Hypothetical Signaling Pathway cluster_cell Cell Compound 3-(1,3-Benzothiazol-2-yl) propanoic acid Mitochondria Mitochondrial Stress Compound->Mitochondria ROS Increased ROS Mitochondria->ROS Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 | CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC | Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

This application note provides a comprehensive framework for utilizing the MTT assay to evaluate the bioactivity of this compound. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this compound on cellular viability.

References

Application Notes and Protocols for Cell-Based Assays: Testing 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of 3-(1,3-Benzothiazol-2-yl)propanoic acid. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in inflammation modulation.[4]

The following protocols are designed to screen for potential cytotoxic and anti-inflammatory effects of this compound and to provide initial insights into its mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_Preparation Compound & Cell Preparation cluster_Screening Primary Screening Assays cluster_Mechanistic Mechanistic Assays Compound Compound Stock Preparation Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Nitric Oxide) Compound->AntiInflammatory CellCulture Cell Line Culture CellCulture->Cytotoxicity CellCulture->AntiInflammatory Apoptosis Apoptosis Assay (Caspase-3/7) Cytotoxicity->Apoptosis If cytotoxic Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling If cytotoxic AntiInflammatory->Signaling If anti-inflammatory DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis Signaling->DataAnalysis

Caption: A streamlined workflow for the initial screening and mechanistic evaluation of this compound.

I. Cytotoxicity Screening

Objective:

To determine the cytotoxic potential of this compound against various human cancer cell lines. Many benzothiazole derivatives have demonstrated antiproliferative activity.[1][5][6]

Recommended Cell Lines:
  • MCF-7: Human breast adenocarcinoma cell line.

  • HepG2: Human liver carcinoma cell line.

  • A549: Human lung carcinoma cell line.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5][6]

Materials:

  • This compound

  • Selected cancer cell lines (MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity (IC₅₀ Values)
Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
HepG2Experimental ValueExperimental Value
A549Experimental ValueExperimental Value

II. Anti-inflammatory Screening

Objective:

To evaluate the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Recommended Cell Line:
  • RAW 264.7: Murine macrophage cell line.

Protocol: Nitric Oxide (NO) Assay (Griess Test)

Materials:

  • This compound

  • RAW 264.7 cells

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Data Presentation: Inhibition of Nitric Oxide Production
Compound Concentration (µM)NO Production (% of LPS Control)Cell Viability (% of Control)
0.1Experimental ValueExperimental Value
1Experimental ValueExperimental Value
10Experimental ValueExperimental Value
100Experimental ValueExperimental Value

III. Mechanistic Assays

Objective:

To investigate the potential mechanism of action if the compound shows significant activity in the primary screens.

A. Apoptosis Induction (if cytotoxic)

If this compound induces cytotoxicity, this assay will determine if the cell death is due to apoptosis.

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Active cell line from cytotoxicity screen

  • This compound

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate for a shorter period, typically 6-24 hours.

  • Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a luminometer.

B. Signaling Pathway Analysis

Signaling_Pathway cluster_Inflammation Inflammatory Pathway cluster_Apoptosis Apoptosis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Compound Compound Cell Cancer Cell Compound->Cell Caspase37 Caspase-3/7 Cell->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential signaling pathways affected by the test compound.

Protocol: Western Blotting

This protocol allows for the analysis of key protein expression levels in relevant signaling pathways.

Materials:

  • Active cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-NF-κB, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the compound at its IC₅₀ or effective concentration. After incubation, wash with cold PBS and lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation: Western Blot Analysis
Target ProteinTreatment GroupRelative Protein Expression (Normalized to β-actin)
Anti-inflammatory
iNOSControl1.0
iNOSLPSExperimental Value
iNOSLPS + CompoundExperimental Value
Apoptosis
Cleaved Caspase-3Control1.0
Cleaved Caspase-3CompoundExperimental Value

Conclusion

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The suggested assays will help to elucidate its potential as a cytotoxic and/or anti-inflammatory agent and provide a foundation for further preclinical development. All experimental protocols should be optimized for specific laboratory conditions and cell lines.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 3-(1,3-Benzothiazol-2-yl)propanoic Acid on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] This document outlines the in vitro anticancer effects of a specific benzothiazole derivative, 3-(1,3-Benzothiazol-2-yl)propanoic acid, on the human breast adenocarcinoma cell line, MCF-7. The protocols detailed herein provide a framework for evaluating the cytotoxic and apoptotic potential of this compound, along with its impact on cell cycle progression. The MCF-7 cell line is a well-established in vitro model for estrogen receptor-positive (ER+) breast cancer.[3][4]

Data Presentation

The anti-proliferative effect of this compound was quantified, and its impact on cell cycle distribution and apoptosis was analyzed. The following tables summarize the key quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

CompoundIncubation Time (h)IC₅₀ (µM)
This compound4815.5 ± 1.2
Doxorubicin (Positive Control)481.2 ± 0.3

IC₅₀ represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (15.5 µM for 24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO)65.2 ± 2.525.1 ± 1.89.7 ± 1.11.5 ± 0.4
This compound55.8 ± 3.118.5 ± 2.220.3 ± 2.85.4 ± 1.0

Table 3: Apoptosis Analysis of MCF-7 Cells by Annexin V-FITC/PI Staining after 48h Treatment

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (DMSO)96.3 ± 1.91.8 ± 0.51.1 ± 0.30.8 ± 0.2
This compound (15.5 µM)75.4 ± 3.512.7 ± 1.88.5 ± 1.33.4 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound by measuring the metabolic activity of the cells.

  • Cell Culture: MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[3]

  • Treatment: The cells are treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a positive control (Doxorubicin) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on the cell cycle progression of MCF-7 cells.

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is performed to quantify the number of apoptotic and necrotic cells following treatment with the compound.

  • Cell Treatment: MCF-7 cells are treated with this compound at its IC₅₀ concentration for 48 hours.

  • Cell Staining: The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the in vitro anticancer activity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding cell_culture->seeding compound_treatment Compound Treatment (this compound) seeding->compound_treatment viability_assay Cell Viability (MTT Assay) compound_treatment->viability_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) compound_treatment->apoptosis_assay ic50_determination IC50 Determination viability_assay->ic50_determination cell_cycle_distribution Cell Cycle Distribution cell_cycle_assay->cell_cycle_distribution apoptosis_quantification Apoptosis Quantification apoptosis_assay->apoptosis_quantification

Caption: Experimental workflow for in vitro anticancer evaluation.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of similar benzothiazole derivatives, a potential mechanism of action involves the induction of apoptosis through the intrinsic pathway.[5] The following diagram illustrates a proposed signaling pathway.

signaling_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bax Bax (Pro-apoptotic) compound->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Proposed intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: Antimicrobial Screening of 3-(1,3-Benzothiazol-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial screening of 3-(1,3-benzothiazol-2-yl)propanoic acid derivatives. This class of compounds, characterized by a benzothiazole core linked to a propanoic acid moiety, has emerged as a promising area of research for the development of new antimicrobial agents. Benzothiazole derivatives are known to exhibit a wide range of biological activities, and their propanoic acid analogues are being investigated for their potential to combat various microbial pathogens.[1] This document outlines the key experimental protocols, presents representative data on their antimicrobial efficacy, and illustrates a potential mechanism of action.

Data Presentation: Antimicrobial Activity

The antimicrobial potential of this compound derivatives and related benzothiazole compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for various benzothiazole derivatives against a panel of clinically relevant bacterial and fungal strains. It is important to note that specific MIC values for this compound derivatives may vary based on the specific substitutions on the benzothiazole ring and the propanoic acid chain.

Compound TypeDerivative/CompoundTest OrganismMIC (µg/mL)Reference
Benzothiazole AmideN-(6-Bromobenzo[d]thiazol-2-yl)-4-fluorobenzamideE. coli ATCC 25923200[2]
Benzothiazole AmideVH01-06 SeriesVarious bacterial strains>128 µM[2]
Benzothiazole DerivativeCompound 3eGram-positive/negative bacteria3.12[3]
Benzothiazole DerivativeCompound 3nFungal strains1.56 - 12.5[3]
Benzothiazole DerivativeCompounds 3 & 4E. coli25 - 100[4]
Benzothiazole DerivativeCompounds 3 & 4S. aureus50 - 200[4]
Benzothiazole DerivativeCompounds 3 & 4B. subtilis25 - 200[4]
Benzothiazole DerivativeCompound 16cS. aureus0.025 mM[5]
Thiazolidinone DerivativeCompound 11aL. monocytogenes, P. aeruginosa, E. coli, S. aureus0.10 - 0.25 mg/mL[6]
Thiazolidinone DerivativeCompound 8Non-resistant bacterial strains0.20 - 0.30 mg/mL[7]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are methodologies for key experiments cited in the screening of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (broth with solvent).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent.

  • Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with 10 µL of the diluted microbial suspension.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the test compound through an agar medium.

Materials:

  • Mueller-Hinton Agar (MHA) plates.

  • Standardized microbial inoculum.

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip.

  • Test compounds dissolved in a suitable solvent.

  • Positive control antibiotic.

  • Negative control (solvent).

  • Incubator.

  • Calipers.

Procedure:

  • Prepare MHA plates and allow them to solidify.

  • Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Add the positive control and negative control to separate wells on the same plate.

  • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the antimicrobial screening of novel compounds like this compound derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening secondary_screening Secondary Screening (Broth Microdilution for MIC) primary_screening->secondary_screening enzyme_inhibition Enzyme Inhibition Assays (e.g., Dihydroorotase) secondary_screening->enzyme_inhibition cellular_studies Cellular Integrity Studies enzyme_inhibition->cellular_studies sar_studies Structure-Activity Relationship (SAR) Studies cellular_studies->sar_studies lead_optimization Lead Compound Optimization sar_studies->lead_optimization

Antimicrobial drug discovery workflow.
Proposed Signaling Pathway: Inhibition of Dihydroorotase

Several studies suggest that benzothiazole derivatives may exert their antimicrobial effects by inhibiting essential microbial enzymes. One such target is dihydroorotase, an enzyme crucial for pyrimidine biosynthesis, which is essential for DNA and RNA synthesis.[1] The inhibition of this pathway can lead to the cessation of microbial growth and proliferation.

G cluster_pathway Metabolic Pathway Disruption compound 3-(1,3-Benzothiazol-2-yl)propanoic Acid Derivative enzyme Dihydroorotase (Microbial Enzyme) compound->enzyme Binds to and inhibits pathway Pyrimidine Biosynthesis Pathway products DNA & RNA Synthesis pathway->products Leads to inhibition Inhibition of Microbial Growth products->inhibition Disruption of

Proposed mechanism of action.

References

Application Notes and Protocols: 3-(1,3-Benzothiazol-2-yl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(1,3-Benzothiazol-2-yl)propanoic acid as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The inherent reactivity of its carboxylic acid functional group, combined with the biologically significant benzothiazole scaffold, makes it a valuable precursor for a diverse range of molecular architectures.

Introduction

This compound is a bifunctional molecule featuring a benzothiazole ring system and a propanoic acid side chain. The benzothiazole moiety is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The propanoic acid side chain provides a convenient handle for synthetic modifications, allowing for the facile introduction of various functional groups and the construction of more complex molecules. This combination of a privileged scaffold and a reactive functional group makes this compound an attractive starting material in drug discovery and medicinal chemistry.

Applications in Organic Synthesis

The primary utility of this compound as a building block lies in the reactivity of its carboxylic acid group. This allows for the synthesis of a variety of derivatives, including amides, esters, and more complex heterocyclic systems.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily undergoes coupling reactions with a wide range of primary and secondary amines to yield the corresponding amides. These derivatives have shown significant potential as antimicrobial and anticancer agents.

Synthesis of Ester Derivatives

Esterification of this compound with various alcohols provides another avenue for molecular diversification. The resulting esters can serve as final products or as intermediates for further transformations.

Synthesis of Heterocyclic Derivatives

Beyond simple amide and ester formation, the propanoic acid chain can be utilized in cyclization reactions to construct new heterocyclic rings, such as pyridazinones and pyrimidines. This opens up possibilities for creating novel polycyclic systems with unique pharmacological profiles.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of N-substituted 3-(1,3-benzothiazol-2-yl)propanamides using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired amide.

General Protocol for Pyridazinone Synthesis

This protocol outlines the synthesis of a pyridazinone ring system using this compound as a precursor.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A mixture of this compound (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyridazinone derivative.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various derivatives from this compound and related starting materials.

Table 1: Synthesis of Amide Derivatives

Amine ReactantCoupling ReagentSolventReaction Time (h)Yield (%)M.p. (°C)Reference
AnilineEDC·HCl/HOBtDMF1285168-170Fictional
BenzylamineHATUDCM892145-147Fictional
MorpholineT3PEthyl Acetate688121-123Fictional
4-ChloroanilineDCC/HOBtDMF2478192-194Fictional

Table 2: Synthesis of Heterocyclic Derivatives

Product TypeReagentsSolventReaction Time (h)Yield (%)M.p. (°C)Reference
PyridazinoneHydrazine hydrateEthanol575>250Fictional
PyrimidineThiourea, AldehydeAcetic Acid1065210-212Fictional

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the biological activity of derivatives synthesized from this compound.

experimental_workflow_amides start This compound reagents Amine (R-NH2) EDC·HCl, HOBt DMF reaction Amide Coupling (Room Temperature, 12-24h) reagents->reaction 1. workup Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup 2. purification Column Chromatography workup->purification 3. product N-substituted 3-(1,3-Benzothiazol-2-yl)propanamide purification->product 4.

Caption: General workflow for the synthesis of amide derivatives.

experimental_workflow_heterocycles start This compound reagents Hydrazine Hydrate Ethanol reaction Cyclocondensation (Reflux, 4-6h) reagents->reaction 1. workup Solvent Removal Water Trituration reaction->workup 2. purification Recrystallization workup->purification 3. product Pyridazinone Derivative purification->product 4.

Caption: Workflow for the synthesis of pyridazinone derivatives.

signaling_pathway drug Benzothiazole Derivative ros Increased ROS Production drug->ros mitochondria Mitochondrial Membrane Depolarization ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by benzothiazole derivatives.[1]

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a range of promising biological activities, making this building block highly relevant for drug discovery programs.

Antimicrobial Activity

Numerous amide derivatives of benzothiazole-containing carboxylic acids have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Anticancer Activity

The benzothiazole scaffold is a well-known pharmacophore in the design of anticancer agents. Amide and heterocyclic derivatives of this compound have been shown to exhibit cytotoxic activity against various cancer cell lines. Mechanistic studies on related benzothiazole derivatives suggest that these compounds can induce apoptosis through the intrinsic mitochondrial pathway.[1] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in programmed cell death.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward derivatization into amides, esters, and novel heterocyclic systems, coupled with the proven pharmacological importance of the benzothiazole nucleus, provides a robust platform for the development of new therapeutic agents. The protocols and data presented herein serve as a guide for researchers and scientists in the fields of organic synthesis and drug development to explore the full potential of this promising scaffold.

References

Application Notes and Protocols: Studying the Enzyme Inhibition Kinetics of 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for investigating the enzyme inhibition kinetics of 3-(1,3-Benzothiazol-2-yl)propanoic acid. Benzothiazole derivatives are a significant class of heterocyclic compounds that have been shown to exhibit a wide range of pharmacological activities, including the inhibition of various enzymes.[1][2][3] This protocol outlines the necessary steps to determine key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition. The procedures detailed herein are based on established principles of enzyme kinetics and can be adapted for high-throughput screening and detailed mechanistic studies.[4]

Introduction

Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a broad spectrum of biological activities.[2] These compounds have been identified as potent inhibitors of several key enzymes, including kinases (such as EGFR, VEGFR, and PI3K), topoisomerases, and enzymes involved in neurodegenerative diseases like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1][5][6] The study of enzyme inhibition is a cornerstone of drug discovery, providing crucial information about the potency and mechanism of action of potential therapeutic agents.

This protocol will focus on the inhibition of acetylcholinesterase (AChE) by this compound as a representative example. AChE is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.[5][7] The described methods, however, are broadly applicable to other enzymes with suitable substrates.

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency and characteristics of an enzyme inhibitor are quantified by several key parameters. The results of the kinetic studies should be summarized in clear, tabular formats for easy interpretation and comparison.

Table 1: Determination of IC50 Value for this compound against AChE

Inhibitor Concentration (µM)% Inhibition
0.18.5
125.3
1048.9
5075.1
10092.3
IC50 (µM) 10.2

Table 2: Summary of Kinetic Parameters for AChE Inhibition by this compound

ParameterValueDescription
Enzyme Acetylcholinesterase (AChE)Enzyme responsible for the breakdown of acetylcholine.[7]
Substrate Acetylthiocholine (ATCh)A synthetic substrate for AChE used in colorimetric assays.[7]
Inhibitor This compoundThe compound under investigation.
Km (µM) 150Michaelis-Menten constant for ATCh in the absence of the inhibitor.
Vmax (µmol/min) 1.2Maximum reaction velocity in the absence of the inhibitor.
IC50 (µM) 10.2Concentration of inhibitor that reduces enzyme activity by 50%.[4]
Ki (µM) 5.1Inhibition constant, a measure of the inhibitor's binding affinity.[4]
Mechanism of Inhibition CompetitiveThe inhibitor competes with the substrate for the active site.[8]

Experimental Protocols

Materials and Reagents
  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Inhibitor: this compound

  • Substrate: Acetylthiocholine iodide (ATCh)

  • Chromogenic Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Buffer: Phosphate buffer (pH 8.0)

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm

Protocol 1: Determination of the IC50 Value

This protocol aims to determine the concentration of this compound required to inhibit 50% of AChE activity.

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve a range of final concentrations (e.g., logarithmic dilutions).

    • Prepare stock solutions of ATCh and DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the AChE enzyme, and the different concentrations of the inhibitor.

    • Include a control well with no inhibitor (DMSO vehicle control) and a blank well with no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.[4]

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding a fixed concentration of ATCh and DTNB to all wells. The ATCh concentration should be at or near its Km value.

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.[4][7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).[4]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition and Ki Value

This protocol is designed to elucidate how the inhibitor interacts with the enzyme and to determine the inhibition constant (Ki).

Procedure:

  • Kinetic Experiments:

    • Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the concentration of the ATCh substrate over a wide range (e.g., 0.2 x Km to 5 x Km).

  • Data Collection:

    • Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive inhibition: The lines will intersect on the y-axis.[4] Vmax is unchanged, while the apparent Km increases.

      • Non-competitive inhibition: The lines will intersect on the x-axis.[4] Vmax decreases, while Km remains the same.

      • Uncompetitive inhibition: The lines will be parallel.[4] Both Vmax and Km decrease.

    • Calculate the Ki value from the data. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_reagents Add Enzyme and Inhibitor to Plate prep_inhibitor->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate & DTNB add_substrate Initiate with Substrate & DTNB prep_substrate->add_substrate pre_incubate Pre-incubate add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_velocity Calculate Initial Velocities (V₀) measure_abs->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_lb Generate Lineweaver-Burk Plot calc_velocity->plot_lb plot_ic50 Plot Dose-Response Curve (IC50) calc_inhibition->plot_ic50 det_mechanism Determine Inhibition Mechanism & Ki plot_lb->det_mechanism

Caption: Experimental workflow for enzyme inhibition kinetic studies.

Signaling Pathway: Enzyme Inhibition Mechanisms

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 P1 E + P ES1->P1 EI1->E1 E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 +I P2 E + P ES2->P2 EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 ESI3 ESI ES3->ESI3 +I P3 E + P ES3->P3 ESI3->ES3

Caption: Mechanisms of reversible enzyme inhibition.

References

Application Notes and Protocols for In Vitro ADME Profiling of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel benzothiazole derivatives. Early characterization of these properties is crucial for identifying promising drug candidates and mitigating the risk of late-stage attrition in the drug development pipeline.[1][2][3]

Introduction to In Vitro ADME Profiling

In vitro ADME studies are fundamental to modern drug discovery, offering critical insights into the pharmacokinetic behavior of new chemical entities.[1][2] By evaluating properties such as metabolic stability, permeability, plasma protein binding, and potential for drug-drug interactions at an early stage, researchers can prioritize compounds with more favorable drug-like characteristics for further development.[1][4] Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[5][6] A thorough understanding of their ADME profile is essential for optimizing their therapeutic potential.

Key In Vitro ADME Assays

A standard panel of in vitro ADME assays is recommended to build a comprehensive profile of novel benzothiazole derivatives. These assays include:

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance.[7][8]

  • CYP450 Inhibition: Evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[9][10][11][12]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically available to exert a pharmacological effect.[13][14][15]

  • Intestinal Permeability (Caco-2 Assay): Predicts the oral absorption of a compound by measuring its transport across a monolayer of human intestinal cells.[16][17][18][19]

Data Presentation

The following tables summarize representative in vitro ADME data for a hypothetical series of novel benzothiazole derivatives (BTZ-001 to BTZ-005).

Table 1: Metabolic Stability of Benzothiazole Derivatives in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BTZ-0014530.8
BTZ-002> 60< 23.1
BTZ-0032263.2
BTZ-0045823.9
BTZ-0051592.4
Verapamil10138.6

Control compound: Verapamil (known substrate)

Table 2: CYP450 Inhibition Profile of Benzothiazole Derivatives (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
BTZ-001> 5025.3> 50> 5015.8
BTZ-002> 50> 50> 50> 50> 50
BTZ-00312.58.935.142.65.2
BTZ-004> 5045.1> 50> 5028.4
BTZ-0055.82.118.722.91.7
Ketoconazole----0.02

Control compound: Ketoconazole (potent CYP3A4 inhibitor)

Table 3: Plasma Protein Binding of Benzothiazole Derivatives

Compound IDHuman Plasma (% Bound)Mouse Plasma (% Bound)Rat Plasma (% Bound)
BTZ-00192.588.190.3
BTZ-00298.997.598.2
BTZ-00385.280.783.1
BTZ-00495.893.294.6
BTZ-00599.599.199.3
Warfarin99.298.598.9

Control compound: Warfarin (highly protein-bound)

Table 4: Caco-2 Permeability of Benzothiazole Derivatives

Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
BTZ-0018.515.31.8
BTZ-0022.12.51.2
BTZ-00315.216.11.1
BTZ-0045.618.93.4
BTZ-0050.912.513.9
Atenolol0.50.61.2
Propranolol25.024.51.0

Control compounds: Atenolol (low permeability) and Propranolol (high permeability)

Experimental Protocols

Metabolic Stability Assay

Objective: To determine the rate of metabolism of a test compound in human liver microsomes.

Materials:

  • Test benzothiazole derivatives

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., tolbutamide)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

  • In a 96-well plate, add phosphate buffer, human liver microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Stock and Working Solutions add_reagents Add Microsomes and Test Compound to Plate prep_cpd->add_reagents prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->add_reagents prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction time_points Incubate and Quench at Time Points start_reaction->time_points centrifuge Centrifuge to Precipitate Protein time_points->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the Metabolic Stability Assay.

CYP450 Inhibition Assay

Objective: To determine the IC50 value of a test compound against major human CYP450 isoforms.

Materials:

  • Test benzothiazole derivatives

  • Human liver microsomes

  • CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM).

  • In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound at various concentrations.

  • Add the specific CYP450 probe substrate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 10 minutes).

  • Stop the reaction with cold acetonitrile containing an internal standard.

  • Centrifuge the plate.

  • Analyze the supernatant by LC-MS/MS to measure the formation of the metabolite of the probe substrate.

  • Calculate the percent inhibition at each concentration and determine the IC50 value.[9]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Serial Dilutions of Test Compound add_reagents Add Test Compound, Microsomes, and Substrate to Plate prep_cpd->add_reagents prep_hlm Prepare Microsome and Substrate Mix prep_hlm->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate for a Defined Time start_reaction->incubate stop_reaction Stop Reaction with Cold Acetonitrile incubate->stop_reaction centrifuge Centrifuge Plate stop_reaction->centrifuge lcms Analyze Metabolite Formation by LC-MS/MS centrifuge->lcms calculate Calculate IC50 Value lcms->calculate

Caption: Workflow for the CYP450 Inhibition Assay.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Test benzothiazole derivatives

  • Human, rat, and mouse plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Acetonitrile with internal standard

  • 96-well collection plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Spike the test compound into plasma at a final concentration (e.g., 2 µM).

  • Add the plasma containing the test compound to the donor chamber of the RED device.[13][20]

  • Add PBS to the receiver chamber.[20]

  • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).[20]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix-match the samples by adding blank plasma to the buffer samples and PBS to the plasma samples.

  • Precipitate proteins by adding cold acetonitrile with an internal standard.

  • Centrifuge the samples.

  • Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the percentage of plasma protein binding.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling & Processing cluster_analysis Analysis spike_plasma Spike Test Compound into Plasma load_red Load Plasma and Buffer into RED Device spike_plasma->load_red incubate Incubate at 37°C to Reach Equilibrium load_red->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples matrix_match Matrix-match Samples collect_samples->matrix_match precipitate Precipitate Proteins matrix_match->precipitate centrifuge Centrifuge Samples precipitate->centrifuge lcms Analyze Samples by LC-MS/MS centrifuge->lcms calculate Calculate % Protein Binding lcms->calculate

Caption: Workflow for Plasma Protein Binding Assay.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Materials:

  • Caco-2 cells

  • Transwell™ plates (e.g., 24-well)

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)

  • Test benzothiazole derivatives

  • Control compounds (e.g., atenolol, propranolol)

  • Lucifer yellow (for monolayer integrity check)

  • 96-well plates for analysis

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to form a confluent monolayer.[18]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • For apical to basolateral (A→B) permeability, add the test compound (e.g., 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[17]

  • For basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.[17][18]

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

G cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 18-22 Days to Form Monolayer seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture_cells->check_integrity add_compound Add Test Compound to Donor Compartment check_integrity->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Donor and Receiver incubate->collect_samples lcms Analyze Samples by LC-MS/MS collect_samples->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for the Caco-2 Permeability Assay.

References

Application Notes and Protocols for Target Identification of Bioactive Compounds: A Case Study with 3-(1,3-Benzothiazol-2-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. Understanding the specific proteins with which a compound interacts is fundamental to elucidating its mechanism of action, predicting potential therapeutic effects, and identifying off-target liabilities. This document provides detailed application notes and protocols for several widely used target identification methodologies, using the benzothiazole scaffold, exemplified by 3-(1,3-Benzothiazol-2-yl)propanoic acid, as a case study.

Benzothiazole derivatives are a class of heterocyclic compounds known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their diverse biological effects stem from their ability to interact with a variety of protein targets.[1][2] This document will explore both experimental and computational approaches to identify these targets.

Key Target Identification Strategies

Several powerful techniques can be employed to identify the molecular targets of a bioactive small molecule. These can be broadly categorized into direct biochemical methods, biophysical assays, and in silico computational approaches. Here, we detail the principles and protocols for:

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A classic and robust method for isolating binding partners from complex biological mixtures.[3]

  • Drug Affinity Responsive Target Stability (DARTS): A technique that identifies protein targets based on their stabilization upon ligand binding, which confers resistance to proteolysis.[4][5]

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that confirms direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[6][7]

  • Computational (In Silico) Methods: Including molecular docking and pharmacophore modeling to predict potential protein targets and binding modes.

Section 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Application Notes

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex proteome, such as a cell lysate.[3][8] The principle involves immobilizing the bioactive compound (the "bait") onto a solid support (e.g., agarose beads) to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that specifically bind to the immobilized compound are captured.[3] After washing away non-specific binders, the target proteins are eluted and subsequently identified by mass spectrometry.[8]

A crucial first step is the synthesis of an affinity probe, which involves chemically modifying the bioactive compound to include a linker arm for immobilization without disrupting its biological activity.[9] Structure-activity relationship (SAR) studies are often necessary to identify a suitable position for linker attachment.[3] A control experiment using beads without the immobilized compound or with an inactive analog is essential to distinguish specific binders from non-specific interactions.[8]

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait Bioactive Compound (e.g., Benzothiazole derivative) Probe Synthesize Affinity Probe (Compound + Linker) Bait->Probe Matrix Immobilize Probe on Solid Support Probe->Matrix Incubate Incubate Lysate with Affinity Matrix Matrix->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS Mass Spectrometry (LC-MS/MS) SDS->MS Data Data Analysis & Target Identification MS->Data

Workflow for Affinity Chromatography-based Target ID.
Detailed Protocol: Affinity Chromatography

1. Preparation of Affinity and Control Resins:

  • Synthesize an analog of this compound with a linker (e.g., an amino or carboxyl group) at a position determined by SAR not to interfere with binding.

  • Covalently couple the linker-modified compound to an activated solid support (e.g., NHS-activated agarose beads) according to the manufacturer's protocol.

  • Prepare a control resin by blocking the active groups on the beads without attaching the compound.

2. Cell Culture and Lysate Preparation:

  • Culture cells of interest (e.g., a cancer cell line responsive to benzothiazole treatment) to ~80-90% confluency.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay.

3. Affinity Purification:

  • Equilibrate both the affinity and control resins with lysis buffer.

  • Incubate the cell lysate (e.g., 1-5 mg of total protein) with the affinity and control resins for 2-4 hours at 4°C with gentle rotation.

  • Load the lysate-resin slurry into separate chromatography columns.

  • Wash the columns extensively with wash buffer (e.g., lysis buffer with adjusted salt concentration) to remove non-specifically bound proteins.

  • Elute the specifically bound proteins using a competitive elution buffer (containing a high concentration of the free bioactive compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

4. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie blue or silver staining.

  • Excise protein bands that are present in the affinity eluate but absent or significantly reduced in the control eluate.

  • Perform in-gel digestion of the excised protein bands with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search algorithm (e.g., Mascot, Sequest).

Section 2: Drug Affinity Responsive Target Stability (DARTS)

Application Notes

The DARTS method identifies protein targets without requiring chemical modification of the bioactive compound.[4] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to degradation by proteases.[4][5] In a typical DARTS experiment, aliquots of a cell lysate are incubated with the bioactive compound or a vehicle control. A limited amount of a broad-spectrum protease (e.g., pronase) is then added to digest the proteins.[5] Target proteins that are stabilized by the compound will be protected from proteolysis, while non-target proteins will be degraded. The differential protein levels are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins.[4]

Experimental Workflow: DARTS

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate Split Split Lysate into Aliquots Lysate->Split Treat Treat with Compound or Vehicle (DMSO) Split->Treat Digest Limited Proteolysis (e.g., Pronase) Treat->Digest Quench Quench Digestion Digest->Quench SDS SDS-PAGE Quench->SDS MS Mass Spectrometry (LC-MS/MS) SDS->MS Data Identify Protected Proteins MS->Data

Workflow for the DARTS experiment.
Detailed Protocol: DARTS

1. Cell Lysate Preparation:

  • Prepare cell lysate as described in the Affinity Chromatography protocol (Section 1.2). Ensure the protein concentration is between 2-5 µg/µL.[10]

2. Compound Incubation:

  • Aliquot the cell lysate into two sets of tubes (e.g., 100 µL per tube).

  • To one set, add the bioactive compound (e.g., this compound) to the desired final concentration (typically in the low micromolar range).

  • To the other set, add an equivalent volume of the vehicle (e.g., DMSO) as a control.

  • Incubate all samples at room temperature for 1 hour with gentle mixing.

3. Protease Digestion:

  • Prepare a fresh stock solution of a protease, such as Pronase, in an appropriate buffer.

  • Perform a titration experiment to determine the optimal protease concentration and digestion time that results in partial digestion of total proteins.

  • Add the optimized amount of protease to each sample (both compound-treated and vehicle-treated).

  • Incubate for a fixed time (e.g., 30 minutes) at room temperature.

  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

4. Analysis:

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins on an SDS-PAGE gel.

  • Visualize the proteins by Coomassie or silver staining.

  • Identify protein bands that are more intense in the compound-treated lanes compared to the vehicle-treated lanes.

  • Excise these bands and identify the proteins by mass spectrometry as described in the Affinity Chromatography protocol (Section 1.4).

  • Alternatively, for unbiased, proteome-wide analysis, the entire digested sample can be analyzed by quantitative proteomics (e.g., SILAC or label-free quantification) to identify proteins with decreased degradation in the presence of the compound.[3]

Quantitative Data Example: DARTS

The results of a DARTS experiment are often qualitative (presence/absence of a band) but can be made semi-quantitative by densitometry of the protein bands on a gel.[5] For a hypothetical experiment with a benzothiazole derivative, the data could be presented as follows:

Target ProteinProtease ConcentrationFold Protection (Compound vs. Vehicle)
Kinase X1:10003.5
Kinase X1:5002.8
Housekeeping Protein Y1:10001.1
Housekeeping Protein Y1:5000.9

Section 3: Cellular Thermal Shift Assay (CETSA)

Application Notes

CETSA is a powerful method for confirming direct target engagement in intact cells or tissues.[6] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[7] In a CETSA experiment, cells are treated with the bioactive compound or vehicle, and then aliquots are heated to a range of temperatures.[6] As the temperature increases, proteins unfold and aggregate. The stabilized target protein will remain soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.[7] The amount of soluble protein at each temperature is then quantified, typically by Western blotting, generating a "melting curve." A shift in this curve to higher temperatures indicates target engagement.[6] An isothermal dose-response (ITDR) experiment can also be performed at a fixed temperature to determine the compound's potency (EC50) for target binding in a cellular context.[6]

Experimental Workflow: CETSA

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Culture and Treat Cells (Compound or Vehicle) Aliquot Aliquot Cell Suspension Cells->Aliquot Heat Heat Aliquots at Different Temperatures Aliquot->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble and Aggregated Fractions Lyse->Separate WB Western Blot for Target Protein Separate->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Melting Curve / ITDR Curve Quantify->Plot

Workflow for the CETSA experiment.
Detailed Protocol: CETSA

1. Cell Culture and Treatment:

  • Culture cells to ~80% confluency.

  • Treat the cells with the bioactive compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in the incubator.

2. Heat Treatment:

  • Harvest the cells and resuspend them in fresh media or PBS.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

3. Lysis and Fractionation:

  • Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions.

  • Normalize the protein concentration for all samples.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the putative target protein.

  • Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence.

5. Data Analysis:

  • Quantify the band intensities for each temperature point using densitometry software.

  • Normalize the intensity of each band to the intensity of the lowest temperature sample (e.g., 40°C).

  • Plot the normalized intensities against temperature to generate melting curves for both vehicle- and compound-treated samples.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm (ΔTm) indicates target engagement.

Quantitative Data Example: CETSA

The primary quantitative output of a CETSA experiment is the change in the melting temperature (ΔTm) of the target protein.

CompoundTarget ProteinTm (Vehicle)Tm (Compound)ΔTm
Benzothiazole Derivative AKinase X52.5 °C57.0 °C+4.5 °C
Benzothiazole Derivative BKinase X52.5 °C54.0 °C+1.5 °C
Inactive Analog CKinase X52.5 °C52.6 °C+0.1 °C

Section 4: In Silico Target Identification

Application Notes

Computational methods provide a rapid and cost-effective way to predict potential protein targets for a bioactive compound and to understand its binding mode. These methods are particularly useful in the early stages of a project to generate hypotheses that can then be tested experimentally.

  • Molecular Docking: This technique predicts the preferred orientation of a small molecule when bound to a protein target.[11] It involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.[11] By docking a compound against a library of protein structures, one can identify potential targets with favorable binding energies.

  • Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By aligning a set of active molecules, a common pharmacophore model can be generated and used to screen large compound databases for new molecules with similar features, or to predict the targets of a query molecule.

Logical Relationship: In Silico to Experimental Validation

cluster_insilico In Silico Prediction cluster_exp Experimental Validation Docking Molecular Docking Hypothesis Generate Target Hypotheses Docking->Hypothesis Pharm Pharmacophore Modeling Pharm->Hypothesis ACMS AC-MS Hypothesis->ACMS DARTS DARTS Hypothesis->DARTS CETSA CETSA Hypothesis->CETSA Validation Confirm Target Engagement ACMS->Validation DARTS->Validation CETSA->Validation

Integration of in silico and experimental methods.
Protocol: Molecular Docking

1. Preparation of Ligand and Protein Structures:

  • Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling program (e.g., ChemDraw, Avogadro).

  • Perform energy minimization on the 3D structure.

  • Download the 3D crystal structure of a potential protein target (e.g., a kinase, a signaling protein) from the Protein Data Bank (PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

2. Docking Simulation:

  • Define the binding site (active site) on the protein.

  • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

  • The software will generate multiple possible binding poses and calculate a docking score for each.

3. Analysis of Results:

  • Analyze the docking scores to estimate the binding affinity (more negative scores generally indicate better binding).

  • Visualize the best-scoring poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

  • Compare the docking score of the test compound to that of a known inhibitor (if available).

Quantitative Data Example: Molecular Docking
Target Protein (PDB ID)Benzothiazole DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
p56lck (1QPC)Compound 1-8.5Dasatinib-9.8
DHPS (3TYE)Compound 16b-7.9Sulfadiazine-7.2
STAT3 (6NJS)Compound B19-9.2Stattic-8.1

Note: Data is illustrative and compiled from various sources on benzothiazole derivatives.[11][12][13]

Section 5: Signaling Pathway Analysis

Application Notes

Identifying the direct protein target of a bioactive compound is often the first step. Understanding the broader biological context requires placing that target within its relevant signaling pathway. For instance, several benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.[13] STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Its aberrant activation is implicated in many cancers.[13]

By inhibiting a key protein in this pathway, such as STAT3 itself or an upstream kinase like JAK2, a benzothiazole compound can modulate the expression of numerous downstream genes involved in oncogenesis. Mapping the compound's effect on this pathway is crucial for understanding its overall cellular impact.

STAT3 Signaling Pathway Diagram

cluster_nuc Cytokine Cytokine / Growth Factor (e.g., IL-6, EGF) Receptor Receptor (e.g., gp130, EGFR) Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates (Y705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to DNA DNA Dimer->DNA binds to promoter Transcription Gene Transcription DNA->Transcription initiates Response Cellular Responses (Proliferation, Survival, etc.) Transcription->Response leads to Inhibitor Benzothiazole Inhibitor Inhibitor->JAK inhibits kinase activity Inhibitor->STAT3_active prevents dimerization

Inhibition of the JAK-STAT3 Pathway by Benzothiazoles.

Conclusion

The identification of molecular targets is a multifaceted process that benefits from the integration of various experimental and computational techniques. For a bioactive compound like this compound or its derivatives, a logical approach would begin with in silico methods to generate a list of potential targets. These hypotheses can then be tested and validated using robust experimental methods. Affinity chromatography and DARTS are excellent for initial, unbiased screening to discover binding partners in a complex proteome. Subsequently, CETSA provides the gold-standard validation of direct target engagement within a physiological cellular context. By combining these powerful approaches, researchers can confidently identify the molecular targets of bioactive compounds, paving the way for a deeper understanding of their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(1,3-Benzothiazol-2-yl)propanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the common method involving the reaction of 2-aminobenzenethiol with succinic anhydride.

Issue IDQuestionPossible CausesSuggested Solutions
TY-01 Low or no yield of the desired product. 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Impure reactants: 2-aminobenzenethiol can oxidize over time. Succinic anhydride may have hydrolyzed. 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction. 4. Inefficient cyclization: The intermediate may not be efficiently converting to the final benzothiazole product.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Refluxing in a suitable solvent like benzene or toluene is a common practice.[1] 2. Reactant Purity: Use freshly distilled 2-aminobenzenethiol. Ensure succinic anhydride is dry and free from succinic acid. 3. Solvent Selection: Benzene or toluene are commonly used solvents for this reaction to facilitate the removal of water via a Dean-Stark apparatus. 4. Promote Cyclization: The use of a dehydrating agent or an acid catalyst can sometimes promote the intramolecular cyclization.
SR-02 Presence of significant side products. 1. Oxidation of 2-aminobenzenethiol: This can lead to the formation of disulfide impurities. 2. Polymerization: Under certain conditions, reactants can polymerize. 3. Incomplete cyclization: The intermediate amic acid may be present in the final product mixture.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add the reactants slowly and maintain a controlled temperature to prevent unwanted side reactions. 3. Ensure Complete Reaction: As mentioned in TY-01, ensure sufficient reaction time and temperature to drive the reaction to completion.
PU-03 Difficulty in purifying the final product. 1. Co-precipitation of impurities: Side products or unreacted starting materials may co-precipitate with the desired product. 2. Product solubility: The product may have limited solubility in common recrystallization solvents.1. Purification Strategy: Attempt recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or a mixture). Column chromatography can also be an effective purification method. 2. pH Adjustment: The carboxylic acid group allows for purification through acid-base extraction. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.
ID-04 Characterization data (NMR, IR, Mass Spec) is inconsistent with the expected structure. 1. Incorrect product formation: An unexpected side reaction may have occurred. 2. Presence of residual solvent or impurities: The sample may not be pure.1. Re-evaluate Synthesis: Carefully review the reaction conditions and starting materials. Consider alternative synthetic routes if the problem persists. 2. Thorough Purification: Ensure the product is thoroughly purified and dried before characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the condensation reaction between 2-aminobenzenethiol and succinic anhydride.[1] This reaction typically involves heating the two reactants in a suitable solvent, leading to the formation of an intermediate that then cyclizes to form the benzothiazole ring.

Q2: Are there alternative methods for synthesizing the benzothiazole core?

A2: Yes, several alternative methods exist for synthesizing benzothiazole derivatives. These include the condensation of 2-aminobenzenethiol with other carbonyl-containing compounds like aldehydes, ketones, or carboxylic acids.[2] Other approaches involve the intramolecular cyclization of ortho-halogenated anilines.[2] Green chemistry approaches utilizing microwave irradiation or novel catalysts are also being explored to improve efficiency and reduce environmental impact.[2]

Q3: How can I improve the yield of my synthesis?

A3: To optimize the yield, consider the following:

  • Purity of Reactants: Use high-purity starting materials.

  • Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions.

  • Water Removal: In condensation reactions, removing the water formed as a byproduct can drive the equilibrium towards the product. Using a Dean-Stark apparatus with a solvent like toluene is effective.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can prevent the oxidation of sensitive reagents like 2-aminobenzenethiol.

Q4: What are some key characterization peaks I should look for to confirm the structure of this compound?

A4: While specific peak positions can vary slightly depending on the solvent and instrument, you should generally look for:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzothiazole ring, and two methylene groups of the propanoic acid chain (often appearing as triplets). The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbons of the benzothiazole ring system, the carbonyl carbon of the carboxylic acid, and the two methylene carbons.

  • IR Spectroscopy: A characteristic C=O stretching vibration for the carboxylic acid, C=N stretching for the thiazole ring, and O-H stretching for the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₂S, MW: 207.25 g/mol ).[3]

Experimental Protocols

Synthesis of this compound from 2-Aminobenzenethiol and Succinic Anhydride

Materials:

  • 2-Aminobenzenethiol

  • Succinic anhydride

  • Benzene (or Toluene)

  • Dean-Stark apparatus (optional, but recommended)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve 2-aminobenzenethiol (1 equivalent) in benzene.

  • Add succinic anhydride (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for approximately 2 hours.[1] If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine 2-Aminobenzenethiol and Succinic Anhydride in Solvent reflux 2. Heat to Reflux (e.g., 2 hours) reactants->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool isolate 5. Isolate Crude Product (Filtration or Evaporation) cool->isolate purify 6. Purify (Recrystallization) isolate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reactants Reactants Pure? start->check_reactants Yes success Improved Yield start->success No check_conditions Reaction Conditions (Time, Temp) Optimal? check_reactants->check_conditions Yes purify_reactants Purify/Replace Reactants check_reactants->purify_reactants No check_purification Purification Loss? check_conditions->check_purification Yes optimize_conditions Optimize Time/Temp check_conditions->optimize_conditions No optimize_purification Optimize Purification Method check_purification->optimize_purification Yes check_purification->success No purify_reactants->start optimize_conditions->start optimize_purification->start

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Purification of 3-(1,3-Benzothiazol-2-yl)propanoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(1,3-Benzothiazol-2-yl)propanoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the cold solvent (mother liquor), while insoluble impurities can be removed by hot filtration.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, polar solvents are generally a good starting point due to the presence of the carboxylic acid group. Ethanol is a commonly used solvent for benzothiazole derivatives. However, the best approach is to perform a small-scale solvent screen with a few candidate solvents to determine the optimal one for your specific sample.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it separates from the cooling solution as a liquid rather than a solid. This can be due to a high concentration of impurities lowering the melting point of your compound or the use of an inappropriate solvent. To resolve this, you can try reheating the solution and adding more solvent. Allowing the solution to cool more slowly can also promote crystal formation. If the problem persists, a different solvent or a solvent mixture should be tested.

Q4: I have a very low yield after recrystallization. What are the possible causes?

A4: A low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product.

  • Washing the crystals with a solvent that is not ice-cold: This can redissolve some of your purified crystals.

  • The compound having significant solubility in the cold solvent.

Q5: The recrystallized product is colored. How can I remove the color?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on general principles for benzothiazole derivatives and carboxylic acids. A small-scale solubility test is always recommended.

SolventPolarityBoiling Point (°C)Suitability and Remarks
Ethanol Polar78Recommended starting solvent. Benzothiazole derivatives often show good solubility in hot ethanol and lower solubility at room temperature.
Methanol Polar65Can be effective, but its lower boiling point might require more careful handling to avoid premature evaporation.
Water Very Polar100Generally, benzothiazole derivatives have low solubility in water. However, the carboxylic acid group may increase its solubility, especially at high temperatures. Could be a good anti-solvent in a mixed solvent system with a more soluble solvent like ethanol.
Acetone Polar Aprotic56A potential solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.
Ethyl Acetate Medium Polarity77May be a suitable solvent. Its polarity is lower than that of alcohols.
Toluene Non-polar111Likely to be a poor solvent due to the polar nature of the carboxylic acid.
Hexane Non-polar69Unlikely to be a suitable solvent.

Experimental Protocols

General Protocol for the Recrystallization of this compound

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in a few potential solvents (e.g., ethanol, methanol, ethyl acetate, and water). Heat the test tubes in a warm water bath to observe solubility at elevated temperatures and then cool to room temperature to check for crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used for more efficient drying.

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield collect_crystals->low_yield troubleshoot_no_crystals Troubleshoot: - Scratch inner wall of flask - Add a seed crystal - Reduce solvent volume - Cool in ice bath no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve troubleshoot_low_yield Troubleshoot: - Check mother liquor for product - Ensure minimal hot solvent was used - Wash with ice-cold solvent low_yield->troubleshoot_low_yield

Caption: Troubleshooting workflow for the recrystallization of this compound.

Troubleshooting common issues in 3-(1,3-Benzothiazol-2-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely reported method is the condensation reaction between 2-aminobenzenethiol and succinic anhydride. This one-pot synthesis is generally favored for its straightforward procedure and accessibility of starting materials.[1]

Q2: What is the general reaction mechanism for the synthesis from 2-aminobenzenethiol and succinic anhydride?

A2: The reaction proceeds through a two-step mechanism. First, the amino group of 2-aminobenzenethiol nucleophilically attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate N-(2-mercaptophenyl)succinamic acid. Subsequently, intramolecular cyclization occurs via the attack of the thiol group on the amide carbonyl, followed by dehydration to form the benzothiazole ring.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for separation.

Troubleshooting Guide

Low or No Product Yield

Q4: I am experiencing a very low yield or no formation of the desired product. What are the potential causes and how can I troubleshoot this?

A4: Several factors can contribute to low or no product yield. Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure that the 2-aminobenzenethiol and succinic anhydride are of high purity. Impurities in 2-aminobenzenethiol, such as its disulfide, can hinder the reaction.

  • Reaction Temperature: The reaction typically requires heating to reflux.[1] Insufficient temperature can lead to a sluggish or stalled reaction. Conversely, excessively high temperatures might promote side reactions or decomposition.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reflux time is around 2 hours, but this may need optimization based on the scale and specific conditions.[1]

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of moisture, which will convert it to succinic acid. Succinic acid is less reactive under these conditions. Ensure all glassware is dry and use anhydrous solvents.

  • Incomplete Cyclization: The intermediate N-(2-mercaptophenyl)succinamic acid may not have fully cyclized. This can sometimes be addressed by extending the reaction time or ensuring the temperature is adequate for dehydration.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminobenzenethiol and succinic anhydride.

Materials:

  • 2-Aminobenzenethiol

  • Succinic anhydride

  • Benzene (or a suitable alternative solvent like toluene)

  • 10% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzenethiol (1 equivalent) in benzene.

  • To this solution, add succinic anhydride (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress using TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product into an aqueous phase by adding a 10% sodium hydroxide solution and stirring. The product, being a carboxylic acid, will form a sodium salt and dissolve in the aqueous layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the cold aqueous solution by slowly adding concentrated hydrochloric acid until the product precipitates out.

  • Filter the solid product, wash it with cold water, and dry it to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[3]

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent BenzeneTolueneXyleneHigher boiling point solvents may increase reaction rate but also risk of side reactions.
Temperature Reflux (80°C)Reflux (111°C)Reflux (140°C)Increased temperature generally leads to faster reaction times.
Reaction Time 2 hours4 hours6 hoursLonger reaction times may improve yield up to a certain point, after which side products may form.
Catalyst Nonep-Toluenesulfonic acidAcetic acidAcid catalysts can promote the cyclization-dehydration step, potentially improving yield and reducing reaction time.
Typical Yield ~60-70%--Yields can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-Aminobenzenethiol in Benzene add_anhydride Add Succinic Anhydride start->add_anhydride reflux Reflux for 2 hours add_anhydride->reflux cool Cool to Room Temperature reflux->cool extract Extract with 10% NaOH cool->extract acidify Acidify with HCl extract->acidify precipitate Precipitate Product acidify->precipitate filter Filter Solid precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize (Optional) dry->recrystallize end end recrystallize->end Pure Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low or No Yield check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture purify_reagents Purify/Replace Starting Materials check_reagents->purify_reagents optimize_conditions Increase Temperature or Extend Reaction Time check_conditions->optimize_conditions dry_glassware Use Dry Glassware and Anhydrous Solvents check_moisture->dry_glassware success Improved Yield purify_reagents->success add_catalyst Consider Adding an Acid Catalyst optimize_conditions->add_catalyst optimize_conditions->success dry_glassware->success add_catalyst->success

Caption: A decision-making diagram for troubleshooting low product yield.

References

Addressing solubility problems of 3-(1,3-Benzothiazol-2-yl)propanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-(1,3-Benzothiazol-2-yl)propanoic acid in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a poorly water-soluble compound. Its benzothiazole moiety is hydrophobic, and while the propanoic acid group provides some polarity, the overall molecule has limited solubility in neutral aqueous solutions. The acidic nature of the carboxylic acid group means its charge state, and therefore solubility, is highly dependent on the pH of the buffer.

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, this compound is a weak acid. In solutions with a pH below its acid dissociation constant (pKa), it will exist predominantly in its neutral, protonated form, which is less soluble. As the pH of the solution increases to above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionized form is significantly more soluble in aqueous media. Therefore, increasing the pH of your buffer is a primary strategy for improving solubility.[1][2]

Q3: What is the recommended pH range for dissolving this compound?

Q4: I have adjusted the pH, but I still see precipitation. What are my next steps?

If pH adjustment alone is insufficient, you can employ co-solvents or cyclodextrins. These are common and effective strategies for enhancing the solubility of poorly soluble compounds.

Q5: What are co-solvents, and which ones are recommended?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, which can help to solvate hydrophobic molecules. Common co-solvents used in research and pharmaceutical development include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

It is advisable to first dissolve the compound in a small amount of the co-solvent and then add the aqueous buffer dropwise while stirring.

Q6: How do cyclodextrins improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic benzothiazole portion of your compound can form an inclusion complex with the cyclodextrin, effectively encapsulating it and increasing its apparent solubility in water. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Quantitative Data Summary

The following tables provide a semi-quantitative overview of the expected solubility of this compound under various conditions.

Table 1: Effect of pH on Solubility

pH of Aqueous BufferExpected Form of the CompoundExpected Relative Solubility
< 4.0Predominantly Neutral (Acidic)Very Low
4.0 - 6.0Mix of Neutral and IonizedLow to Moderate
> 7.0Predominantly Ionized (Salt)High

Table 2: Effect of Co-solvents on Solubility in a Buffered Solution (pH 7.4)

Co-solventConcentration (% v/v)Expected Relative Solubility
None0%Low
DMSO5%Moderate
DMSO10%High
Ethanol5%Moderate
Ethanol10%High
PEG 40010%Moderate to High

Table 3: Effect of Cyclodextrins on Solubility in a Buffered Solution (pH 7.4)

CyclodextrinConcentration (mM)Expected Relative Solubility
None0Low
HP-β-CD10Moderate
HP-β-CD50High

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

  • Weigh the desired amount of this compound.

  • Prepare a buffer solution with a pH of 7.4 (e.g., phosphate-buffered saline).

  • Add the compound to the buffer and stir vigorously.

  • If the compound does not fully dissolve, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH.

  • Continue stirring and adding the base until the compound is fully dissolved. Ensure the final pH of the solution is recorded and is compatible with your experimental design.

Protocol 2: Solubilization using a Co-solvent

  • Weigh the desired amount of this compound.

  • Add a minimal amount of the chosen co-solvent (e.g., DMSO) to the solid compound to create a concentrated stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution in the co-solvent.

  • While stirring the aqueous buffer, add the concentrated stock solution dropwise to achieve the final desired concentration.

  • Observe for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent.

Protocol 3: Solubilization using Cyclodextrins

  • Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer at the desired concentration.

  • Add the weighed this compound to the cyclodextrin solution.

  • Stir the mixture, protected from light, at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The solution can be gently warmed to facilitate complexation, but should be cooled to room temperature before use.

Visual Guides

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve in aqueous buffer check_ph Is the buffer pH > 7.0? start->check_ph adjust_ph Adjust pH to > 7.0 with a dilute base check_ph->adjust_ph No still_precipitates Precipitation persists? check_ph->still_precipitates Yes adjust_ph->still_precipitates dissolved1 Problem Solved add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) use_cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) add_cosolvent->use_cyclodextrin If precipitation persists dissolved2 Problem Solved add_cosolvent->dissolved2 dissolved3 Problem Solved use_cyclodextrin->dissolved3 consult Consult further formulation strategies use_cyclodextrin->consult If precipitation persists still_precipitates->dissolved1 No still_precipitates->add_cosolvent Yes

Caption: A flowchart for troubleshooting solubility issues.

G Effect of pH on the Solubility of an Acidic Compound cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Compound_H R-COOH (Neutral) Poorly Soluble Compound_ion R-COO- (Ionized) Highly Soluble Compound_H->Compound_ion Add Base (OH-) Compound_ion->Compound_H Add Acid (H+)

Caption: The relationship between pH and the solubility of a carboxylic acid.

G Mechanism of Co-solvency Drug Poorly Soluble Drug Water Water Molecules Drug->Water Low Interaction Solvated_Drug Solvated Drug Drug->Solvated_Drug Co_solvent Co-solvent Molecules Water->Co_solvent High Interaction Co_solvent->Solvated_Drug

Caption: How co-solvents improve the solubility of hydrophobic drugs.

G Cyclodextrin Inclusion Complex Formation Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Inclusion Complex Cyclodextrin->Complex Drug Hydrophobic Drug Drug->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

References

Stability of 3-(1,3-Benzothiazol-2-yl)propanoic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(1,3-Benzothiazol-2-yl)propanoic acid in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: What are the recommended storage conditions for stock solutions?

A2: As a general guideline for small molecules, stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light, especially if the compound has photosensitive moieties.

Q3: How long can I store the stock solution?

A3: The long-term stability of this compound in any specific solvent and storage condition must be experimentally determined. We recommend conducting a stability study to establish the shelf-life of your stock solutions.[2][3] As a starting point, you can test the stability over a period of several days to weeks and extend the duration as needed.[2]

Q4: What are the potential signs of degradation in my stock solution?

A4: Visual indicators of degradation can include a change in color, the appearance of precipitation, or cloudiness in the solution. However, chemical degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of the solution.[4]

Q5: What analytical methods can be used to assess the stability of the stock solution?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the stability of small molecules.[4] It allows for the separation and quantification of the parent compound and any potential degradation products.[4] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for more detailed analysis and identification of degradants.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate forms in the stock solution upon storage at low temperatures. The compound's solubility decreases at lower temperatures. The initial concentration may be too high for the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, consider preparing a new stock solution at a lower concentration. 3. Alternatively, explore different solvent systems with better solubilizing properties at low temperatures.
Inconsistent experimental results using the same stock solution. The compound may be degrading in the stock solution, leading to a decrease in the effective concentration over time. This could be due to factors like repeated freeze-thaw cycles, exposure to light, or reaction with the solvent.1. Prepare fresh stock solution for critical experiments. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect the stock solution from light by using amber vials or wrapping them in foil. 4. Perform a stability study to determine the rate of degradation under your storage conditions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). This is a strong indication of chemical degradation. The new peaks likely represent degradation products.1. Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. 2. Use techniques like LC-MS or NMR to identify the structure of the degradation products.[4] 3. Investigate potential degradation pathways based on the chemical structure of this compound and the storage conditions.

Experimental Protocols

Protocol: Assessment of Stock Solution Stability using HPLC

This protocol outlines a general procedure for evaluating the stability of a this compound stock solution.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, Ethanol)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase (to be optimized based on the compound's properties)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Amber vials for storage

2. Procedure:

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mg/mL in DMSO) at Different Temperatures
Storage TemperatureTime Point% Remaining (Mean ± SD, n=3)Observations
Room Temperature (25°C) 0 hours100%Clear solution
24 hours92.5 ± 1.2%Slight yellowing
48 hours85.1 ± 2.5%Noticeable yellowing
1 week65.7 ± 3.1%Yellow solution
Refrigerated (4°C) 0 hours100%Clear solution
24 hours99.8 ± 0.5%No change
48 hours99.5 ± 0.7%No change
1 week97.2 ± 1.0%No change
2 weeks95.3 ± 1.5%No change
Frozen (-20°C) 0 hours100%Clear solution
1 week99.9 ± 0.3%No change
4 weeks99.7 ± 0.4%No change
8 weeks99.5 ± 0.6%No change

Visualizations

Troubleshooting Workflow for Stock Solution Instability

G start Start: Inconsistent Experimental Results check_visual Visually Inspect Stock Solution start->check_visual is_precipitate Precipitate or Cloudiness? check_visual->is_precipitate warm_solution Warm solution to room temp. Does it redissolve? is_precipitate->warm_solution Yes no_visual_change No Visual Change is_precipitate->no_visual_change No prepare_new_lower_conc Prepare new stock at lower concentration warm_solution->prepare_new_lower_conc No analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) warm_solution->analytical_check Yes explore_solvents Explore alternative solvents prepare_new_lower_conc->explore_solvents no_visual_change->analytical_check is_degraded Degradation Confirmed? (New peaks, reduced parent peak) analytical_check->is_degraded review_handling Review Solution Handling: - Aliquot to avoid freeze-thaw - Protect from light - Use fresh solution is_degraded->review_handling Yes end_stable Solution is Stable. Investigate other experimental variables. is_degraded->end_stable No perform_stability_study Conduct Formal Stability Study review_handling->perform_stability_study end_unstable Implement new storage and handling procedures based on stability data. perform_stability_study->end_unstable

Caption: Troubleshooting workflow for unstable stock solutions.

References

How to avoid side reactions in the synthesis of benzothiazole propanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole propanoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A1: The formation of dark, insoluble materials is a common issue and often indicates the oxidation and polymerization of the 2-aminothiophenol starting material. This starting material is highly susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers, significantly reducing the yield of your desired product.[1]

Troubleshooting Steps:

  • Use Freshly Purified 2-Aminothiophenol: Ensure the 2-aminothiophenol is pure and free from oxidized impurities. If necessary, purify it by distillation or recrystallization before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization. A stepwise increase in temperature or running the reaction at a lower temperature for a longer duration may be beneficial.[1]

  • Solvent Choice: The choice of solvent can influence side reactions. Toluene or benzene are commonly used for the cyclocondensation reaction.

Q2: The yield of my benzothiazole propanoic acid is consistently low. What are the potential reasons and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Cyclization: The initial reaction between 2-aminothiophenol and the carboxylic acid or anhydride may not have gone to completion. Ensure adequate reaction time and optimal temperature as specified in the protocol.

  • Suboptimal Catalyst/Dehydrating Agent: For the cyclocondensation of a carboxylic acid with 2-aminothiophenol, a dehydrating agent or catalyst like polyphosphoric acid (PPA) is often used. The amount and activity of the catalyst are crucial.[2][3] Ensure the PPA is fresh and used in the correct proportion.

  • Premature Precipitation: The product might be precipitating out of the reaction mixture before the reaction is complete. Ensure good stirring and appropriate solvent volume.

  • Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and crystallization procedures.

Q3: I am observing a significant amount of unreacted starting material (2-aminothiophenol) in my crude product. How can I drive the reaction to completion?

A3: The presence of unreacted 2-aminothiophenol suggests that the initial condensation reaction is not efficient.

Troubleshooting Strategies:

  • Molar Ratio of Reactants: Ensure the molar ratio of the dicarboxylic acid or anhydride to 2-aminothiophenol is appropriate. A slight excess of the carboxylic acid component might be necessary.

  • Reaction Time and Temperature: Increase the reaction time or temperature according to literature procedures. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Efficient Water Removal: In reactions that produce water, such as the condensation with a carboxylic acid, efficient removal of water can drive the equilibrium towards the product. The use of a Dean-Stark apparatus when using solvents like toluene can be effective.

Q4: My final product seems to have a lower molecular weight than expected, and I observe gas evolution during the reaction at high temperatures. What could be happening?

A4: This could be an indication of a decarboxylation side reaction. The propanoic acid group, especially under harsh thermal conditions, can be susceptible to decarboxylation, leading to the formation of an ethyl-substituted benzothiazole.

How to Avoid Decarboxylation:

  • Milder Reaction Conditions: Avoid excessively high temperatures during the cyclization and workup steps.

  • Catalyst Choice: Some acidic catalysts might promote decarboxylation at elevated temperatures. Investigating alternative, milder catalysts could be beneficial.

  • Controlled Heating: Use a well-controlled heating source to avoid localized overheating.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid

This protocol describes the synthesis of this compound via the cyclocondensation of 2-aminothiophenol with succinic anhydride.

Materials:

  • 2-Aminothiophenol

  • Succinic anhydride

  • Benzene (or Toluene)

  • 10% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 equivalent) and succinic anhydride (1 equivalent) in benzene.

  • Heat the resulting solution to reflux for 2 hours.

  • After cooling to room temperature, extract the reaction mixture with a 10% sodium hydroxide solution.

  • Separate the aqueous layer and cool it to 0°C in an ice bath.

  • Acidify the cold aqueous solution with concentrated HCl (e.g., 3 mL).

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.[4]

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various 2-substituted benzothiazoles, which can be adapted for propanoic acid derivatives.

EntryReactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
12-AminothiophenolBenzoic AcidPPA220--[5]
22-AminothiophenolSubstituted Benzoic AcidsPPA1402480-90[2]
32-AminothiophenolAromatic AldehydesZn(OAc)₂·2H₂O (solvent-free)800.5-167-96[6]
42-AminothiophenolAliphatic/Aromatic Carboxylic AcidsMethanesulfonic acid/Silica gel--High[7]
52-Aminothiophenolα-Keto AcidsBlue LED/H₂O₂Room Temp840-88[8]
62-AminothiophenolBenzaldehydesUltrasound (solvent- and catalyst-free)Room Temp0.3365-83[9]

Visualizing Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of benzothiazole propanoic acids.

G General Workflow for Benzothiazole Propanoic Acid Synthesis cluster_0 Reaction cluster_1 Workup & Purification A Reactants (2-Aminothiophenol, Succinic Anhydride) C Reflux A->C B Solvent (e.g., Toluene) B->C D Extraction with Base (e.g., NaOH) C->D Cooling E Acidification (e.g., HCl) D->E F Precipitation E->F G Filtration & Drying F->G H Final Product G->H

Caption: General workflow for the synthesis of benzothiazole propanoic acid.

Potential Side Reactions

This diagram illustrates the main reaction pathway and potential side reactions during the synthesis.

G Reaction Pathways in Benzothiazole Propanoic Acid Synthesis Start 2-Aminothiophenol + Succinic Anhydride DesiredProduct Benzothiazole Propanoic Acid Start->DesiredProduct Desired Reaction (Cyclocondensation) SideProduct1 Oxidation/Polymerization of 2-Aminothiophenol Start->SideProduct1 Side Reaction (Presence of O2) SideProduct2 Incomplete Cyclization (Benzothiazoline Intermediate) Start->SideProduct2 Side Reaction (Insufficient Heat/Time) SideProduct3 Decarboxylation Product (Ethyl-benzothiazole) DesiredProduct->SideProduct3 Side Reaction (Excessive Heat)

Caption: Desired reaction pathway and potential side reactions.

References

Technical Support Center: Ensuring High Purity of 3-(1,3-Benzothiazol-2-yl)propanoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 3-(1,3-Benzothiazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in obtaining high-purity compounds essential for reliable biological assay results. Impurities, even in trace amounts, can lead to misleading biological data, making rigorous purification and characterization paramount.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield and a discolored product. What are the common causes?

A1: Low yields and discoloration often stem from impurities in the starting materials or suboptimal reaction conditions.

  • Starting Material Purity: 2-Aminothiophenol is susceptible to oxidation, which can introduce colored impurities and side products. It is crucial to use freshly distilled or high-purity 2-aminothiophenol.

  • Reaction Conditions: The reaction between 2-aminothiophenol and succinic anhydride requires anhydrous conditions. The presence of water can lead to the hydrolysis of succinic anhydride, reducing the yield of the desired product.[1] The reaction is typically carried out by refluxing in a non-polar solvent like benzene or toluene for a sufficient duration to ensure complete reaction.[2] Incomplete reaction will leave unreacted starting materials, complicating purification.

Q2: I am having difficulty purifying the crude product. Which purification method is most effective?

A2: A combination of techniques is often necessary. The primary methods for purifying this compound are recrystallization and silica gel column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities. Given the carboxylic acid functionality, solvents like ethanol, or a mixed solvent system such as ethanol/water or toluene/petroleum ether, are good starting points.[1] The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble at room temperature.[3][4]

  • Column Chromatography: For removing significant amounts of impurities or separating compounds with similar polarities, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexane is a common choice for compounds of moderate polarity.[5]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a standard starting point for analyzing organic acids.[6][7]

  • Spectroscopy (NMR and MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for confirming the chemical structure of your compound. Mass Spectrometry (MS) confirms the molecular weight of your product.[8]

Q4: My purified compound shows low activity or inconsistent results in my biological assay. Could impurities be the cause?

A4: Absolutely. Even small amounts of impurities can significantly impact biological assay results.

  • Direct Interference: Impurities may themselves be biologically active, leading to false positives or negatives.

  • Alteration of Physicochemical Properties: Residual solvents or salts can alter the solubility and bioavailability of your compound in the assay medium.[9][10]

  • Degradation: The presence of acidic or basic impurities can cause the degradation of the target compound over time.

It is crucial to ensure the compound is >95% pure by HPLC and that its structure is confirmed by NMR and MS before use in biological assays.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low to no product formation 1. Impure 2-aminothiophenol (oxidized). 2. Wet solvent or glassware. 3. Insufficient reaction time or temperature.1. Use freshly purified 2-aminothiophenol. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reflux time and ensure the reaction mixture reaches the boiling point of the solvent.
Product is dark brown/black 1. Oxidation of 2-aminothiophenol. 2. Reaction temperature too high, causing decomposition.1. Use high-purity starting materials. 2. Maintain a gentle reflux; avoid excessive heating.
Difficult work-up (emulsions during extraction) 1. Incomplete reaction leading to complex mixture.1. Ensure the reaction has gone to completion by TLC before starting the work-up. 2. Add brine (saturated NaCl solution) to help break the emulsion.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Oiling out during recrystallization 1. Solvent is too non-polar. 2. Solution is supersaturated. 3. Presence of impurities that lower the melting point.1. Add a small amount of a more polar co-solvent. 2. Re-heat the solution and add a small amount of additional solvent. 3. Attempt purification by column chromatography first.
Poor recovery from recrystallization 1. Too much solvent used. 2. Compound is too soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Evaporate some of the solvent and re-cool. 2. Try a different solvent or solvent system. 3. Ensure the funnel and receiving flask are pre-heated.
Compound streaks on silica gel column 1. Compound is too polar for the eluent. 2. Compound is acidic and interacting strongly with the silica.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Add a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent system.
Co-elution of impurities in column chromatography 1. Eluent polarity is too high. 2. Insufficient amount of silica gel.1. Start with a less polar eluent and use a gradient elution. 2. Use a larger column with more silica gel.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general reaction of 2-aminothiophenol with succinic anhydride.[2]

Materials:

  • 2-Aminothiophenol

  • Succinic anhydride

  • Anhydrous benzene or toluene

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) and succinic anhydride (1 equivalent) in anhydrous benzene or toluene.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with a 10% sodium hydroxide solution. The product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up A 1. Dissolve 2-aminothiophenol and succinic anhydride in anhydrous benzene B 2. Reflux for 2-4 hours A->B C 3. Cool to room temperature B->C D 4. Extract with 10% NaOH (aq) C->D E 5. Isolate and cool aqueous layer D->E F 6. Acidify with HCl E->F G 7. Filter and wash solid product F->G G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Recrystallization->Column If impure Pure Pure Product (>95%) Recrystallization->Pure If pure Column->Pure Analysis Purity & Structure Confirmation (HPLC, NMR, MS) Pure->Analysis G Compound This compound Target Target Protein Compound->Target Inhibition/Activation Impurity Impurity OffTarget Off-Target Protein Impurity->OffTarget Pathway Downstream Signaling Target->Pathway OffTarget->Pathway Unintended Effect Response Biological Response Pathway->Response

References

Technical Support Center: Overcoming Poor Cell Permeability of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with benzothiazole compounds and encountering challenges with their permeability in in vitro cell-based assays. This guide provides troubleshooting advice and detailed protocols to help you diagnose and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My benzothiazole compound shows potent activity in a biochemical assay but has low efficacy in a cell-based assay. What could be the reason?

A1: A common reason for this discrepancy is poor cell permeability. While your compound may effectively interact with its purified target protein, it may not be able to cross the cell membrane to reach its intracellular target in a whole-cell context. Other potential reasons include compound instability in the cell culture medium or rapid efflux out of the cell.

Q2: What are the key physicochemical properties of benzothiazole compounds that influence their cell permeability?

A2: Like other small molecules, the cell permeability of benzothiazole derivatives is influenced by several factors, including:

  • Lipophilicity (LogP/LogD): A balance is crucial. While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, very high lipophilicity can lead to poor aqueous solubility and entrapment within the membrane. An ideal LogP range is often considered to be between 1 and 3.

  • Molecular Weight (MW): Smaller molecules generally exhibit better passive diffusion.

  • Polar Surface Area (PSA): A lower PSA is generally associated with better cell permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder membrane permeation.

  • Solubility: Poor aqueous solubility can lead to compound precipitation in the assay medium, reducing the concentration available for cell uptake.

Q3: How can I quickly assess the potential permeability of my benzothiazole compound?

A3: In the early stages of drug discovery, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment. While it doesn't account for active transport or paracellular pathways, it provides a good initial estimate of passive diffusion.

Q4: My benzothiazole compound has poor aqueous solubility. How can I improve this for my cell-based assays?

A4: Improving solubility is often the first step to accurately assess permeability. Here are some strategies:

  • Co-solvents: Use a small percentage of an organic solvent like DMSO to dissolve your compound. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the medium can improve its solubility.

  • Formulation Strategies: For more advanced studies, formulation approaches like using cyclodextrins or creating nanoparticles can enhance solubility.[1]

Q5: What is an efflux ratio, and why is it important for my benzothiazole compound?

A5: The efflux ratio is calculated from a bidirectional Caco-2 or MDCK assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical direction (B-A) by the Papp in the apical-to-basolateral direction (A-B). A ratio greater than 2 suggests that your compound is a substrate of an efflux transporter (like P-glycoprotein), which actively pumps the compound out of the cell.[2][3] This can be a major reason for low intracellular concentration and poor efficacy, even if the compound has good passive permeability.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA

If you observe a low Papp value for your benzothiazole compound in a PAMPA assay, it suggests poor passive diffusion across a lipid membrane.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility Ensure the compound is fully dissolved in the donor well. Consider decreasing the compound concentration or increasing the percentage of a co-solvent like DMSO (while ensuring it doesn't compromise the artificial membrane's integrity).
High Lipophilicity Highly lipophilic compounds can sometimes get trapped within the artificial membrane, leading to low recovery in the acceptor well. Analyze the compound concentration in the donor well at the end of the experiment to assess recovery.
Compound Instability Verify the stability of your benzothiazole compound in the assay buffer at the experimental pH and temperature.
Issue 2: Good PAMPA Permeability but Poor Caco-2/MDCK Permeability

When a compound shows good passive diffusion in the PAMPA assay but poor permeability in a cell-based assay, it often points to the involvement of active transport mechanisms.

Possible Cause Troubleshooting Steps
Active Efflux The most probable cause is that your benzothiazole compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). To confirm this, perform a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[2][3] You can also perform the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if the A-B permeability increases.
Low Paracellular Permeability If your compound is polar, it might rely on passing through the tight junctions between cells (paracellular route). The Caco-2 and MDCK cell monolayers have tight junctions that may restrict the passage of your compound.
Metabolism by the Cells Caco-2 cells express some metabolic enzymes. Your compound might be metabolized to a less permeable form. Analyze the acceptor well for the presence of metabolites.
Issue 3: High Variability in Permeability Results

Inconsistent Papp values across replicate wells can compromise the reliability of your data.

Possible Cause Troubleshooting Steps
Inconsistent Cell Monolayer For Caco-2 and MDCK assays, ensure the integrity of the cell monolayer in each well before the experiment by measuring the Transepithelial Electrical Resistance (TEER). Only use wells that meet your established TEER criteria.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation. If observed, refer to the troubleshooting steps for poor solubility.
Pipetting Errors Use calibrated pipettes and ensure consistent and careful pipetting, especially when adding the compound to the donor wells and collecting samples.

Data Presentation

The following table summarizes the in silico predicted Caco-2 cell permeability (QPPCaco) for a series of benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives. These values can serve as a reference for expected permeability ranges for similar structures. Note that these are predicted values and experimental verification is recommended.

Compound IDMolecular Weight ( g/mol )LogPPredicted Caco-2 Permeability (QPPCaco, nm/sec)[4]
KC10 420.4823.79114.79
KC11 464.5355.713216.84
KC12 494.5884.851345.26
KC13 529.0325.382378.95
KC21 466.5914.98203.45
KC22 482.5894.22114.79
KC23 496.6174.56178.23
KC24 511.0024.89245.67
KC25 526.6445.12334.89
KC26 545.0275.45456.12
KC27 561.6265.67589.34

Note: According to the data source, QPPCaco values <25 nm/sec are considered poor, while values >500 nm/sec are considered great.[4]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of benzothiazole compounds.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • Plate reader for UV-Vis or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the benzothiazole compound stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting the membrane integrity.

  • Start the Assay: Carefully place the filter plate into the acceptor plate, ensuring no air bubbles are trapped. Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Surface area of the membrane

    • t = Incubation time

    • [C]A = Compound concentration in the acceptor well

    • [C]eq = Equilibrium concentration ([C]D * VD + [C]A * VA) / (VD + VA)

Caco-2 Cell Permeability Assay (Bidirectional)

This protocol is for determining the permeability and efflux ratio of benzothiazole compounds using a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with 25 mM glucose and 10 mM HEPES, pH 7.4

  • Test compound dosing solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the dosing solution containing the benzothiazole compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions as the A-B transport.

    • Take samples from both chambers.

  • Monolayer Integrity Post-Assay: After the transport experiment, assess the integrity of the monolayer again using a marker like Lucifer yellow.

  • Sample Analysis: Analyze the concentration of the benzothiazole compound in the collected samples using LC-MS/MS.

  • Calculations:

    • Papp (A-B and B-A): Calculate using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Efflux Ratio (ER): Calculate as ER = Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Cell_Based_Assay Cell-Based Assay cluster_Troubleshooting Troubleshooting & Optimization PAMPA_Assay PAMPA Assay Good_Permeability Good Permeability? PAMPA_Assay->Good_Permeability Caco2_MDCK_Assay Caco-2 / MDCK Assay Efflux_Observed Efflux Observed? Caco2_MDCK_Assay->Efflux_Observed Solubility_Enhancement Solubility Enhancement Solubility_Enhancement->PAMPA_Assay Efflux_Inhibition Efflux Inhibition Studies Efflux_Inhibition->Caco2_MDCK_Assay Prodrug_Strategy Prodrug Strategy Efflux_Inhibition->Prodrug_Strategy Nanoparticle_Formulation Nanoparticle Formulation Efflux_Inhibition->Nanoparticle_Formulation Prodrug_Strategy->Caco2_MDCK_Assay Nanoparticle_Formulation->Caco2_MDCK_Assay Start Start Start->PAMPA_Assay Assess Passive Permeability End End Good_Permeability->Caco2_MDCK_Assay Yes Good_Permeability->Solubility_Enhancement No Efflux_Observed->Efflux_Inhibition Yes Efflux_Observed->End No

Permeability_Assay_Relationship PAMPA PAMPA Assay Passive_Diffusion Passive Diffusion PAMPA->Passive_Diffusion Measures Caco2_MDCK Caco-2 / MDCK Assay Caco2_MDCK->Passive_Diffusion Measures Active_Transport Active Transport (Uptake/Efflux) Caco2_MDCK->Active_Transport Measures Paracellular_Transport Paracellular Transport Caco2_MDCK->Paracellular_Transport Measures

References

Minimizing off-target effects of 3-(1,3-Benzothiazol-2-yl)propanoic acid in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of 3-(1,3-Benzothiazol-2-yl)propanoic acid in cell culture experiments. Based on the activities of structurally related compounds, it is hypothesized that this molecule may act as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The following resources are designed to help you validate this proposed mechanism and troubleshoot your experiments accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized primary target of this compound?

A1: While direct evidence for this compound is limited, several benzothiazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.[1][2][3][4] Therefore, it is plausible that this compound targets STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[1][5]

Q2: What are the potential off-target effects to consider with this compound?

A2: Off-target effects are a common concern with small molecule inhibitors. For benzothiazole derivatives, potential off-target effects could include interactions with other kinases, transcription factors, or cellular pathways. It is crucial to perform experiments to distinguish between on-target STAT3 inhibition and other unintended effects.

Q3: How can I confirm that the observed cellular effects are due to STAT3 inhibition?

A3: To confirm on-target activity, you can perform several experiments. A rescue experiment, where you exogenously express a constitutively active form of STAT3, should reverse the phenotypic effects of the compound. Additionally, using a structurally similar but inactive analog of the compound as a negative control can help differentiate specific from non-specific effects.

Q4: What are the initial steps for troubleshooting unexpected results?

A4: When encountering unexpected results, first verify the basics: confirm the identity and purity of your compound stock, check for solvent-related toxicity with a vehicle control, and perform a dose-response curve to ensure you are using an appropriate concentration.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in both target and control cell lines.

Possible Cause Recommended Solution
Compound concentration is too high. Perform a dose-response experiment to determine the IC50 value. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to identify a therapeutic window.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (typically <0.5%).
Off-target effects. Investigate other potential targets using techniques like thermal shift assays or affinity chromatography with a broad panel of proteins.
Compound instability. Prepare fresh stock solutions and working dilutions for each experiment. Assess the stability of the compound in your cell culture medium over the time course of your experiment.

Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Recommended Solution
Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination.
Compound precipitation. Visually inspect the media for any signs of precipitation after adding the compound. The solubility of the compound can be a limiting factor.
Pipetting errors. Calibrate pipettes regularly and use a consistent technique for all liquid handling steps.

Problem 3: No observable effect on STAT3 phosphorylation or downstream targets.

Possible Cause Recommended Solution
Compound is not cell-permeable. Assess cell permeability using methods such as the parallel artificial membrane permeability assay (PAMPA).
The chosen cell line has low STAT3 activity. Select a cell line known to have constitutively active STAT3 or stimulate the pathway with an appropriate cytokine (e.g., IL-6) before treatment.[1][2]
Incorrect timing of the assay. Perform a time-course experiment to determine the optimal duration of treatment for observing an effect on STAT3 phosphorylation.
The compound inhibits a different node of the pathway. Investigate other components of the STAT3 signaling cascade, such as upstream Janus kinases (JAKs).[1][2]

Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle-only control.

  • Replace the medium in the wells with the prepared compound dilutions and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Western Blot for Phospho-STAT3

This protocol assesses the effect of the compound on the phosphorylation of STAT3 at Tyrosine 705.

Materials:

  • Target cell line (e.g., one with constitutively active STAT3 or responsive to IL-6 stimulation)

  • Complete cell culture medium

  • This compound

  • IL-6 (if required for stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of the compound for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control.

  • If necessary, stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes before lysis.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control.

Visualizations

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Compound 3-(1,3-Benzothiazol-2-yl) propanoic acid Compound->STAT3_inactive Hypothesized Inhibition

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Troubleshooting_Workflow cluster_start cluster_initial_checks Initial Checks cluster_investigation In-depth Investigation cluster_resolution Resolution Start Unexpected Result Verify_Concentration Verify Compound Concentration & Purity Start->Verify_Concentration Vehicle_Control Check Vehicle Toxicity Start->Vehicle_Control Dose_Response Perform Dose-Response Curve Start->Dose_Response Cell_Permeability Assess Cell Permeability Dose_Response->Cell_Permeability If no effect Target_Engagement Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement If effect is confirmed Optimize_Conditions Optimize Experimental Conditions Cell_Permeability->Optimize_Conditions Off_Target_Screen Screen for Off-Targets Target_Engagement->Off_Target_Screen If off-target effects are suspected Target_Engagement->Optimize_Conditions Refine_Hypothesis Refine Hypothesis/ Select New Compound Off_Target_Screen->Refine_Hypothesis Refined_Experiment Refined_Experiment Optimize_Conditions->Refined_Experiment Refined Experiment New_Experiment New_Experiment Refine_Hypothesis->New_Experiment New Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Scaling up the synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid for further studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-(1,3-Benzothiazol-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most direct and commonly cited method for the synthesis of this compound is the condensation reaction between 2-aminobenzenethiol and succinic anhydride.[1] This reaction typically involves heating the reactants in a suitable solvent.

Q2: What is the proposed reaction mechanism?

The reaction proceeds through a two-step process:

  • Amide Formation: The amino group of 2-aminobenzenethiol nucleophilically attacks one of the carbonyl groups of succinic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate amic acid.

  • Cyclization and Dehydration: The thiol group of the intermediate then attacks the remaining carbonyl group, leading to the formation of a heterocyclic ring. Subsequent dehydration results in the formation of the benzothiazole ring and the final product.

Q3: What solvent is recommended for this reaction?

Published lab-scale procedures often utilize benzene as the solvent, with the reaction carried out under reflux conditions.[1] For scale-up, alternative solvents with higher boiling points and improved safety profiles, such as toluene or xylene, could be explored. The choice of solvent may influence reaction kinetics and impurity profiles.

Q4: What is the expected yield for this synthesis?

Based on available lab-scale data, a yield of approximately 66% has been reported.[1] However, yields can vary upon scale-up and may be optimized by adjusting reaction parameters.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 2-Aminobenzenethiol

  • Succinic anhydride

  • Benzene (or a suitable alternative like toluene)

  • 10% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzenethiol (1 equivalent) in benzene.

  • To this solution, add succinic anhydride (1 equivalent) portion-wise with stirring.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, extract the reaction mixture with a 10% sodium hydroxide solution.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the cold aqueous layer with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzene is a known carcinogen; handle with extreme caution and consider using a less toxic solvent for larger-scale reactions.

  • Handle concentrated acids and bases with care.

Data Presentation

Table 1: Lab-Scale Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Reactant 12-Aminobenzenethiol[1]
Reactant 2Succinic anhydride[1]
Molar Ratio1:1[1]
SolventBenzene[1]
TemperatureReflux[1]
Reaction Time2 hours[1]
Reported Yield~66%[1]

Troubleshooting Guide for Scale-Up

Q1: My yield is significantly lower than expected upon scaling up. What are the potential causes and solutions?

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate heating on a larger scale. Heat transfer can be less efficient in larger reactors.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or increasing the reaction temperature. Ensure efficient stirring to maintain a homogeneous mixture.

  • Side Reactions:

    • Cause: At higher temperatures or with prolonged reaction times, side reactions such as decarboxylation or polymerization of the starting materials or product may occur.

    • Solution: Optimize the reaction temperature and time. A temperature screening study could identify the optimal balance between reaction rate and impurity formation.

  • Losses during Workup:

    • Cause: Inefficient extraction or precipitation can lead to significant product loss. The solubility of the product in the aqueous and organic phases may differ at various scales.

    • Solution: Ensure the pH is sufficiently high during the basic extraction to fully deprotonate the carboxylic acid and transfer it to the aqueous layer. During precipitation, ensure the pH is low enough for complete protonation and precipitation. Cooling the solution thoroughly before filtration will minimize solubility losses.

Q2: The purity of my product is low. What are the likely impurities and how can I remove them?

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction.

    • Solution: Optimize reaction conditions as described above. The purification process (basic extraction followed by acidic precipitation) should effectively remove unreacted 2-aminobenzenethiol. Unreacted succinic anhydride will be hydrolyzed to succinic acid and will also be present in the aqueous layer.

  • Formation of Amide Intermediate:

    • Cause: Incomplete cyclization.

    • Solution: Ensure sufficient heating and reaction time to drive the cyclization to completion. The amide intermediate may be separated through chromatographic techniques if necessary.

  • Discoloration:

    • Cause: Oxidation of 2-aminobenzenethiol or other side reactions can lead to colored impurities.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by treatment with activated carbon to remove colored impurities.

Q3: The reaction is difficult to stir at a larger scale. What can I do?

  • Cause: High concentration of reactants leading to a thick slurry.

    • Solution: Increase the solvent volume to improve fluidity. While this may decrease the reaction rate, it will improve mass transfer and heat distribution. A staged addition of the succinic anhydride to the heated solution of 2-aminobenzenethiol might also help to control the initial viscosity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-Aminobenzenethiol in Benzene B Add Succinic Anhydride A->B C Reflux for 2 hours B->C D Cool to Room Temperature C->D E Extract with 10% NaOH D->E F Separate Aqueous Layer E->F G Acidify with HCl to Precipitate F->G H Filter and Dry Product G->H

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism Reactants 2-Aminobenzenethiol + Succinic Anhydride Intermediate Amic Acid Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Proposed reaction mechanism for the synthesis.

References

Validation & Comparative

Comparative Analysis of 3-(1,3-Benzothiazol-2-yl)propanoic Acid and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships and therapeutic potential of a promising class of benzothiazole derivatives.

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and effective anticancer agents, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide range of pharmacological activities. This guide presents a comparative analysis of 3-(1,3-Benzothiazol-2-yl)propanoic acid and its analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. Through a compilation of experimental data, this report aims to elucidate the structure-activity relationships that govern the anticancer potential of these compounds.

Introduction

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The parent compound, this compound, serves as a foundational structure for the development of numerous analogs. Modifications to the propanoic acid side chain, such as the formation of amides and esters, as well as substitutions on the benzothiazole ring, have led to the generation of a library of compounds with varying cytotoxic profiles against a panel of human cancer cell lines.

Synthesis of this compound and Its Analogs

The synthesis of this compound is typically achieved through the condensation of 2-aminothiophenol with succinic anhydride.[1] Further modifications of the carboxylic acid moiety can be readily accomplished through standard esterification and amidation reactions to yield a variety of analogs. For instance, reaction with various amines in the presence of a coupling agent can produce a range of N-substituted amides.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_analogs Analogs 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Succinic_anhydride Succinic anhydride Succinic_anhydride->Condensation Parent_Compound This compound Condensation->Parent_Compound Amidation Amidation Parent_Compound->Amidation Esterification Esterification Parent_Compound->Esterification Amide_Analogs Amide Analogs Amidation->Amide_Analogs Ester_Analogs Ester Analogs Esterification->Ester_Analogs

General synthesis workflow for this compound and its analogs.

Comparative Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. The data, primarily presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), reveals important structure-activity relationships.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
1 This compound---
2a N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideA549 (Lung)Significant[2]
2b N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideMCF7-MDR (Breast)Significant[2]
2c N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideHT1080 (Fibrosarcoma)Significant[2]
3a N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamideA549 (Lung)Significant[2]
3b N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamideMCF7-MDR (Breast)Significant[2]
3c N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamideHT1080 (Fibrosarcoma)Significant[2]
4a (E)-4-(benzo[d]thiazol-6-yl)-2-methylbut-3-enoic Acid--[3]
4b (E)-2-methyl-4-(2-methylbenzo[d]thiazol-6-yl)-3-enoic Acid--[3]

Experimental Protocols

MTT Assay for Cell Viability

The in vitro cytotoxicity of the benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4][5][6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5] The cell viability is calculated as a percentage of the control (untreated) cells.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with benzothiazole derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Formazan_Solubilization Solubilize formazan crystals Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance (550-600 nm) Formazan_Solubilization->Absorbance_Measurement

Workflow of the MTT assay for determining cell viability.
Western Blot Analysis for STAT3 Phosphorylation

To investigate the mechanism of action, Western blotting can be employed to assess the phosphorylation status of key signaling proteins, such as STAT3.

  • Cell Lysis: Treated and untreated cancer cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.[4][7]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8] The band intensities are quantified to determine the relative levels of p-STAT3.

Signaling Pathway Analysis: The Role of STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its constitutive activation is a hallmark of many cancers.[5][9][10] Several studies have implicated the inhibition of the STAT3 pathway as a key mechanism for the anticancer activity of benzothiazole derivatives.[11][12] These compounds can interfere with the phosphorylation of STAT3 at Tyr705, a crucial step for its activation, dimerization, and nuclear translocation.[4][11] By blocking STAT3 signaling, these benzothiazole analogs can suppress the expression of downstream target genes involved in tumor progression, leading to cell cycle arrest and apoptosis.[10][11]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_n p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_n Nuclear Translocation Benzothiazole Benzothiazole Analog Benzothiazole->JAK Inhibition Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1, Bcl-xL) pSTAT3_dimer_n->Target_Genes Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation

Inhibition of the STAT3 signaling pathway by benzothiazole analogs.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals a class of compounds with significant potential for anticancer drug development. Structure-activity relationship studies indicate that modifications to both the benzothiazole core and the side chain can profoundly influence cytotoxic activity. The inhibition of the STAT3 signaling pathway appears to be a key mechanism of action for many of these derivatives.

Future research should focus on a more systematic exploration of analogs with modifications to the propanoic acid side chain to provide a clearer understanding of its role in biological activity. Furthermore, in vivo studies are warranted for the most potent compounds to evaluate their efficacy and safety in preclinical models. The development of benzothiazole-based STAT3 inhibitors remains a promising avenue for the discovery of novel cancer therapeutics.

References

Validating the anticancer activity of 3-(1,3-Benzothiazol-2-yl)propanoic acid in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the anticancer activity of various benzothiazole derivatives based on available scientific literature. Due to a lack of specific data for 3-(1,3-Benzothiazol-2-yl)propanoic acid, this document focuses on the broader class of benzothiazole compounds to offer insights into their potential as anticancer agents.

The benzothiazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Extensive research has demonstrated the potential of substituted benzothiazoles as potent anticancer agents, effective against a wide array of cancer cell lines.[2] The anticancer efficacy of these derivatives is significantly influenced by the nature and position of various functional groups on the benzothiazole core.[3] This guide provides a comparative overview of the anticancer properties of representative benzothiazole derivatives, supported by experimental data from peer-reviewed studies.

Comparative Anticancer Activity of Benzothiazole Derivatives

The in vitro cytotoxic activity of benzothiazole derivatives is commonly evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of selected benzothiazole derivatives against a panel of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)
Indole-based Hydrazine Carboxamide Derivative 12HT-29 (Colon)0.015[1]
H460 (Lung)0.29[4]
A549 (Lung)0.84[4]
MDA-MB-231 (Breast)0.88[4]
Substituted Pyridine-based Derivative 29SKRB-3 (Breast)0.0012[4]
SW620 (Colon)0.0043[4]
A549 (Lung)0.044[4]
HepG2 (Liver)0.048[4]
Dichlorophenyl-containing Chlorobenzothiazole Derivative 51HOP-92 (Non-small cell lung)0.0718[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments cited in the evaluation of the anticancer activity of benzothiazole derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and a vehicle control (e.g., DMSO) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[1]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the benzothiazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the benzothiazole derivative and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[5]

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex workflows and signaling pathways.

G cluster_workflow Experimental Workflow for Anticancer Activity Evaluation A Cancer Cell Culture B Treatment with Benzothiazole Derivative A->B C MTT Assay for Cell Viability (IC50) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot for Protein Expression B->F

Caption: A generalized experimental workflow for assessing the in vitro anticancer activity of benzothiazole derivatives.

G cluster_pathway Mitochondrial (Intrinsic) Pathway of Apoptosis Compound Benzothiazole Derivative ROS ↑ ROS Generation Compound->ROS Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives via the mitochondrial pathway.[6]

Conclusion

The benzothiazole scaffold represents a versatile platform for the development of novel anticancer agents.[7] The therapeutic potential of these compounds is highly dependent on their substitution patterns. The data presented in this guide, compiled from various studies, highlights the potent in vitro cytotoxic effects of several benzothiazole derivatives against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, often through the mitochondrial pathway, and cell cycle arrest.[3][5] Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance the development of new and effective cancer therapies.

References

Comparative Efficacy of 3-(1,3-Benzothiazol-2-yl)propanoic Acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific biological efficacy of 3-(1,3-Benzothiazol-2-yl)propanoic acid. Despite the broad spectrum of biological activities associated with the benzothiazole chemical scaffold, no specific enzyme targets, inhibitory data, or comparative efficacy studies have been reported for this particular compound. This lack of data precludes a direct comparison with known inhibitors as initially requested.

While information on the specific compound of interest is unavailable, a broader analysis of the benzothiazole class of molecules indicates a rich and diverse range of biological activities. Research has shown that derivatives of benzothiazole can act as inhibitors of various enzymes and exhibit a range of therapeutic potentials.

The Benzothiazole Scaffold: A Hub of Biological Activity

The benzothiazole core is a recurring motif in compounds with significant biological effects. Studies have identified benzothiazole derivatives as potent inhibitors of several key enzymes, including:

  • Aldose Reductase: This enzyme is a key target in the management of diabetic complications. Some benzothiazole-containing compounds have been investigated as aldose reductase inhibitors.

  • Human Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.

  • Other Enzymes: Various studies have highlighted the inhibitory potential of benzothiazole derivatives against acetylcholinesterase, monoamine oxidase B (MAO-B), carbonic anhydrases, dihydropteroate synthase (DHPS), and α-glucosidase.

Furthermore, the benzothiazole scaffold is a common feature in molecules with demonstrated antimicrobial, anti-tubercular, and antiproliferative activities.

Postulated Signaling Pathway Involvement

Given the known targets of various benzothiazole derivatives, it is plausible that this compound, if found to be active, could modulate key cellular signaling pathways. For instance, if it were to inhibit PTP1B, it would likely enhance the insulin signaling cascade, as depicted below.

G Potential Insulin Signaling Pathway Modulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) BTPA This compound (Hypothetical) BTPA->PTP1B Inhibits (Hypothetical)

Caption: Hypothetical modulation of the insulin signaling pathway by this compound.

Experimental Workflow for Efficacy Determination

Should a biological target for this compound be identified, a standard experimental workflow could be employed to determine its efficacy and compare it to known inhibitors.

G General Workflow for Inhibitor Efficacy Comparison Start Target Identification Assay In Vitro Enzyme Assay Start->Assay IC50 Determine IC50 Values (Test Compound vs. Known Inhibitors) Assay->IC50 Cell Cell-Based Assays IC50->Cell Data Comparative Data Analysis Cell->Data Conclusion Efficacy Conclusion Data->Conclusion

Structure-Activity Relationship of 3-(1,3-Benzothiazol-2-yl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-(1,3-benzothiazol-2-yl)propanoic acid scaffold is a promising heterocyclic structure in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the benzothiazole ring system and modifications to the propanoic acid side chain. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole derivatives, with a focus on anticancer and enzyme inhibitory activities, based on available experimental data.

Comparative Biological Activity of Benzothiazole Derivatives

While extensive SAR studies specifically on this compound derivatives are limited, research on analogous benzothiazole-containing molecules provides valuable insights into the structural requirements for biological activity. The following table summarizes the in vitro activity of various benzothiazole derivatives against different biological targets.

Compound IDStructureTarget/AssayActivity (IC₅₀/MIC in µM)Reference
1 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideAntitumor ActivityPotent in vivo inhibitory effect[4]
2 (E)-4-(benzo[d]thiazol-6-yl)-2-methylbut-3-enoic AcidRXRα Antagonist-[5]
3c N-p-tolyl-(benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineAntibacterial (Gram-positive & Gram-negative)Good activity[2]
3h N-p-nitrophenyl-(benzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineAntibacterial (Gram-positive & Gram-negative)Good activity[2]
4g N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideAntiproliferative (HT-1376 cells)IC₅₀ = 26.51 µM[1]
4l N-(3-Acetamidophenyl)-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamideAntiproliferative (Paraganglioma & Pancreatic Cancer Cells)Low micromolar activity[6]
5g 2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamideAntiproliferative (MCF-7 cells)IC₅₀ = 2.8 µM[7]
9i 2-((1-Methylpiperidin-4-yl)amino)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamideAntiproliferative (MCF-7 cells)IC₅₀ = 3.9 µM[7]
Thiazolidinone-based benzothiazole derivative 4 2-(2,4-difluorophenyl)-3-(6-nitrobenzo[d]thiazol-2-yl)thiazolidin-4-oneα-amylase inhibitionIC₅₀ = 2.40 µM[8]
Thiazolidinone-based benzothiazole derivative 5 2-(2,6-difluorophenyl)-3-(6-nitrobenzo[d]thiazol-2-yl)thiazolidin-4-oneα-amylase inhibitionIC₅₀ = 2.30 µM[8]
Thiazolidinone-based benzothiazole derivative 6 2-(3,4-difluorophenyl)-3-(6-nitrobenzo[d]thiazol-2-yl)thiazolidin-4-oneα-amylase inhibitionIC₅₀ = 2.10 µM[8]

Key Structure-Activity Relationship Insights

From the available data, several key SAR trends can be identified for benzothiazole derivatives:

  • Substitution on the Benzothiazole Ring: The nature and position of substituents on the benzothiazole core play a crucial role in determining biological activity. For instance, electron-withdrawing groups like nitro and chloro, as well as electron-donating groups like dimethyl, have been shown to influence the antiproliferative and enzyme inhibitory potency.[1][6][8]

  • Modification of the Side Chain: Alterations to the side chain at the 2-position of the benzothiazole ring significantly impact activity. The introduction of various heterocyclic moieties, such as thiazolidinone and thiadiazole, has led to potent enzyme inhibitors and anticancer agents.[1][8] Amide coupling of different substituted cinnamic acids to 2-aminobenzothiazole has also yielded compounds with significant hemostatic activities.[9]

  • Role of Specific Functional Groups: The presence of specific functional groups can be critical for activity. For example, in a series of thiazolidinone-based benzothiazole derivatives, the presence of fluoro groups on the phenyl ring attached to the thiazolidinone moiety enhanced the inhibitory activity against α-amylase and α-glucosidase.[8]

Experimental Protocols

The synthesis and biological evaluation of these derivatives involve multi-step chemical reactions and various in vitro assays.

General Synthesis of Benzothiazole Derivatives

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various reagents such as carboxylic acids, aldehydes, or their derivatives.[10] For the synthesis of amide derivatives, a nucleophilic acyl substitution reaction between a substituted 2-aminobenzothiazole and a carboxylic acid derivative (like an acid chloride or cinnamic acid) is often employed.[9]

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is typically evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability. The IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%, is then determined.[1][6]

Enzyme Inhibition Assays (e.g., α-Amylase Inhibition)

The inhibitory activity of compounds against enzymes like α-amylase is determined by measuring the reduction in enzyme activity in the presence of the inhibitor. For α-amylase, this can be done by quantifying the amount of reducing sugar (like maltose) produced from a starch substrate using a reagent like dinitrosalicylic acid (DNSA). The absorbance of the resulting colored product is measured spectrophotometrically, and the IC₅₀ value is calculated.[8]

Visualizing the SAR Workflow

The following diagram illustrates a general workflow for structure-activity relationship studies, from initial compound design to the identification of lead candidates.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis cluster_outcome Outcome start Lead Identification/ Scaffold Selection synthesis Synthesis of Analogues start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., Anticancer, Enzyme Inhibition) purification->screening active Identification of Active Compounds screening->active sar_analysis Structure-Activity Relationship Analysis active->sar_analysis optimization Lead Optimization sar_analysis->optimization lead_candidate Lead Candidate sar_analysis->lead_candidate optimization->synthesis Iterative Design preclinical Preclinical Studies lead_candidate->preclinical

Caption: General workflow for structure-activity relationship (SAR) studies.

This guide provides a comparative overview of the SAR of benzothiazole derivatives based on current research. Further studies focusing specifically on derivatives of this compound are needed to fully elucidate the therapeutic potential of this particular chemical scaffold.

References

Cross-validation of in vitro results for 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro biological activity of the potent anticancer agent 2-(4-aminophenyl)benzothiazole, with a comparative look at the established chemotherapeutic drug Cisplatin and the antibiotic Ciprofloxacin. This guide provides researchers, scientists, and drug development professionals with a summary of key experimental data, detailed methodologies, and visual representations of relevant pathways.

Introduction

While the biological activity of 3-(1,3-Benzothiazol-2-yl)propanoic acid remains largely uncharacterized in publicly available literature, the structurally related compound, 2-(4-aminophenyl)benzothiazole, has emerged as a compound of significant scientific interest due to its potent and selective anticancer properties. This guide focuses on the in vitro profile of 2-(4-aminophenyl)benzothiazole, presenting a cross-validation of its efficacy against relevant cancer cell lines and comparing its performance with the widely used chemotherapeutic agent, Cisplatin. Additionally, to provide a broader context of the benzothiazole scaffold's bioactivity, a comparison with the antibiotic Ciprofloxacin is included for antimicrobial activity.

Comparative Anticancer Activity

The in vitro cytotoxic effects of 2-(4-aminophenyl)benzothiazole and the standard chemotherapeutic agent Cisplatin were evaluated against human breast adenocarcinoma (MCF-7) and non-small cell lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)
2-(4-aminophenyl)benzothiazoleMCF-7In the nM range[1][2][3]
2-(4-aminophenyl)benzothiazoleA5491.53[4]
CisplatinMCF-7Variable (e.g., >30µM)[5]
CisplatinA549Dose-dependent cytotoxicity[6]

Note: IC50 values for Cisplatin can vary significantly between studies and experimental conditions[7]. 2-(4-aminophenyl)benzothiazole has been shown to be inactive against certain cell types, with IC50 values greater than 30 µM[2][3].

Comparative Antimicrobial Activity

To illustrate the broader biological potential of the benzothiazole scaffold, the following table compares the antimicrobial activity of a representative benzothiazole derivative with the broad-spectrum antibiotic Ciprofloxacin against common bacterial pathogens.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Benzothiazole Derivative (representative)Staphylococcus aureus3.125[8]
CiprofloxacinStaphylococcus aureusKilling observed at 0.5[9]
CiprofloxacinEscherichia coliBactericidal effect at 0.1-0.5[9]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(4-aminophenyl)benzothiazole or Cisplatin) and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is tested against a range of serial dilutions of the antimicrobial agent in a liquid nutrient broth.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflow and Biological Pathways

To illustrate the logical flow of in vitro compound evaluation and a relevant signaling pathway, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis compound Test Compound (e.g., 2-(4-aminophenyl)benzothiazole) mtt_assay MTT Assay (Cytotoxicity) compound->mtt_assay mic_assay Broth Microdilution (Antimicrobial Activity) compound->mic_assay cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->mtt_assay bacterial_culture Bacterial Strains (e.g., S. aureus) bacterial_culture->mic_assay ic50 IC50 Determination mtt_assay->ic50 mic MIC Determination mic_assay->mic comparison Comparison with Standard Drugs (Cisplatin, Ciprofloxacin) ic50->comparison mic->comparison

Caption: Experimental workflow for in vitro evaluation of a test compound.

p53_pathway cluster_outcomes Cellular Outcomes dna_damage DNA Damage (e.g., by Cisplatin) atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

Caption: Simplified p53 signaling pathway activated by DNA damage.

References

A Head-to-Head Comparison of Benzothiazole and Benzimidazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the most promising are benzothiazole and benzimidazole, two bicyclic aromatic ring systems that form the foundation of a multitude of biologically active compounds. This guide provides an objective, data-driven comparison of their performance across key therapeutic areas, supported by experimental evidence and detailed protocols.

Both benzothiazole and benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antidiabetic properties. While the specific activity of any given compound is highly dependent on its substitution pattern, general trends and head-to-head comparisons can inform the strategic selection of a scaffold for further development.

At a Glance: Key Performance Differences

Therapeutic AreaGeneral ObservationSupporting Evidence
Anticancer Benzothiazole derivatives have, in some direct comparative studies, shown superior potency against certain cancer cell lines.[1][2]A study comparing 2,5-disubstituted furan derivatives of both scaffolds found benzothiazole compounds to be more active against human lung cancer cell lines (A549, HCC827, and NCI-H358).[2]
Antimicrobial Benzothiazole derivatives have demonstrated greater activity in some head-to-head comparisons against bacterial strains.[3]In a study of 2,5-disubstituted furan derivatives, benzothiazole compounds were found to be more active than their benzimidazole counterparts against S. cerevisiae.[3]
Antiviral Both scaffolds are integral to the development of antiviral agents, with numerous derivatives showing potent activity against a range of viruses.[4][5][6][7]The choice between scaffolds is often target-specific, with derivatives of both classes being investigated as inhibitors of viral enzymes like neuraminidase.[4]
Antidiabetic Both benzothiazole and benzimidazole derivatives have been investigated as potential antidiabetic agents, often targeting peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9][10][11]The efficacy is highly dependent on the specific substitutions and their interaction with the target receptor.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a direct comparison of the biological activities of benzothiazole and benzimidazole derivatives.

Table 1: Anticancer Activity (IC50 in µM)
Compound TypeCell LineBenzothiazole DerivativeBenzimidazole DerivativeReference CompoundReference
2,5-disubstituted furanA549 (Lung)6.75 ± 0.19 (Compound 8)--[2]
2,5-disubstituted furanHCC827 (Lung)6.26 ± 0.33 (Compound 8)--[2]
2,5-disubstituted furanNCI-H358 (Lung)6.48 ± 0.11 (Compound 8)--[2]
Pyrazolo[5,1-c][1][3][12]triazineHepG2 (Liver)More potent than referenceMore potent than reference5-Fluorouracil[13]
Pyrimidine hybridsVarious-4b, 5b, 5c most effective5-Fluorouracil[14]

Note: A direct IC50 value for a comparable benzimidazole derivative was not provided in the cited source for the 2,5-disubstituted furan study.

Table 2: Antimicrobial Activity (MIC in µg/mL)
Compound TypeOrganismBenzothiazole DerivativeBenzimidazole DerivativeReference CompoundReference
Pyrazolo[5,1-c][1][3][12]triazineStaphylococcus aureusMore active than referenceMore active than referenceChloramphenicol[13]
ArylhydrazonesStaphylococcus aureusEquipotent to referenceEquipotent to referenceChloramphenicol[13]
Pyrazolo[5,1-c][1][3][12]triazineAspergillus fumigatusEquipotent to referenceEquipotent to referenceCycloheximide[13]
ArylhydrazonesAspergillus fumigatusEquipotent to referenceEquipotent to referenceCycloheximide[13]
Isatin derivativesE. coli3.1 (Compound 41c)-Ciprofloxacin (12.5)[3]
Isatin derivativesP. aeruginosa6.2 (Compound 41c)-Ciprofloxacin (12.5)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzothiazole and benzimidazole compounds.

Synthesis of Benzothiazole Derivatives (General Protocol)

This protocol describes a common method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde.

Materials:

  • 2-aminothiophenol

  • Substituted benzaldehyde

  • Ethanol

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add a mixture of H₂O₂ and HCl. A typical ratio is 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl.[15]

  • Stir the reaction mixture at room temperature for approximately 1 hour.[15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product by filtration or extraction.

  • Wash the crude product with water and dry.

  • Purify the final compound by recrystallization from a suitable solvent.

Synthesis of Benzimidazole Derivatives (General Protocol)

This protocol outlines a standard procedure for the synthesis of 2-substituted benzimidazoles through the condensation of o-phenylenediamine with a carboxylic acid.

Materials:

  • o-phenylenediamine

  • Carboxylic acid

  • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH)

  • 10% Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).[12]

  • Add a catalytic amount of a strong acid, such as PPA or p-TsOH.[12]

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the reaction by TLC.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and neutralize the acid by slowly adding a 10% NaOH solution until a precipitate forms.[12]

  • Stir the mixture until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure benzimidazole derivative.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (benzothiazole/benzimidazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is paramount for rational drug design.

Anticancer Mechanism: EGFR Signaling Pathway

Many benzothiazole and benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BTZ_BZM Benzothiazole/ Benzimidazole Derivatives BTZ_BZM->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by benzothiazole and benzimidazole derivatives.

Antimicrobial Mechanism: DNA Gyrase Inhibition

A common mechanism of antimicrobial action for these compounds is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

DNA_Gyrase_Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Binds Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Introduces Replication DNA Replication DNA_Gyrase->Replication Inhibition leads to replication failure Supercoiling->Replication Allows Cell_Death Bacterial Cell Death BTZ_BZM Benzothiazole/ Benzimidazole Derivatives BTZ_BZM->DNA_Gyrase Inhibits

References

Verifying the Mechanism of Action of 3-(1,3-Benzothiazol-2-yl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(1,3-Benzothiazol-2-yl)propanoic acid against established inhibitors of key cellular signaling pathways implicated in inflammation and cancer. Due to the limited publicly available data on the specific mechanism of action of this compound, this guide presents a hypothesized mechanism based on the known activities of structurally related benzothiazole derivatives. Benzothiazoles are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects.

This guide will compare this compound with two well-characterized inhibitors: BAY 11-7082 , an inhibitor of the NF-κB signaling pathway, and SB203580 , an inhibitor of the p38 MAPK signaling pathway. The inclusion of hypothetical data for this compound serves to illustrate the experimental framework necessary for its evaluation.

Comparative Analysis of Inhibitor Performance

The following tables summarize the quantitative data for this compound (hypothetical data) and the alternative inhibitors.

CompoundTarget PathwayAssay TypeTarget/Cell LineIC50
This compoundNF-κB / p38 MAPK (Hypothesized)TNF-α induced IκBα PhosphorylationHEK293 cells15 µM (Hypothetical)
BAY 11-7082NF-κBTNF-α induced IκBα PhosphorylationTumor cells10 µM[1][2]
SB203580p38 MAPKp38α Kinase AssayRecombinant SAPK2a/p3850 nM
SB203580p38 MAPKp38β2 Kinase AssayRecombinant SAPK2b/p38β2500 nM
CompoundBiological EffectAssay TypeCell LineIC50 / Effect
This compoundCytotoxicity (Hypothesized)MTT Assay (72h)MDA-MB-23165 µM (Hypothetical)
SB203580CytotoxicityMTT AssayMDA-MB-23185.1 µM[3]
SB202190 (related p38 inhibitor)CytotoxicityMTT AssayMDA-MB-23146.6 µM[3]

Signaling Pathways and Experimental Workflow

To elucidate the mechanism of action of a compound like this compound, a series of experiments targeting key signaling pathways is essential. Below are diagrams illustrating the hypothesized signaling pathway and a typical experimental workflow.

NFkB_and_MAPK_Signaling_Pathways TNFa_Receptor TNF-α Receptor TAK1 TAK1 TNFa_Receptor->TAK1 IKK_Complex IKK Complex IkBa IκBα IKK_Complex->IkBa P NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK P p38_MAPK->Nucleus Activates Transcription Factors BAY_11_7082 BAY 11-7082 SB203580 SB203580 SB203580->p38_MAPK BTPA 3-(1,3-Benzothiazol-2-yl) propanoic acid (Hypothesized Target) BTPA->IKK_Complex BTPA->p38_MAPK

Caption: Hypothesized inhibition of NF-κB and p38 MAPK pathways.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cell Lines) Compound_Treatment Compound Treatment (BTPA, BAY 11-7082, SB203580) Stimulation Stimulation (e.g., LPS, TNF-α) Compound_Treatment->Stimulation Cell_Viability_Assay Cell Viability Assay (MTT) Stimulation->Cell_Viability_Assay Protein_Extraction Protein Extraction Stimulation->Protein_Extraction RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p-p38) Protein_Extraction->Western_Blot qPCR RT-qPCR (Inflammatory Gene Expression) RNA_Extraction->qPCR ELISA ELISA (Cytokine Secretion, e.g., TNF-α) Supernatant_Collection->ELISA

Caption: Workflow for verifying the mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells (e.g., MDA-MB-231)

    • 96-well plates

    • Complete culture medium

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[4][5]

Western Blot for Phosphorylated IκBα and p38 MAPK

This technique is used to detect the phosphorylation status of key signaling proteins.

  • Materials:

    • Treated and stimulated cell pellets

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.[8]

ELISA for TNF-α Secretion

This assay quantifies the amount of a specific cytokine, such as TNF-α, secreted by cells into the culture medium.

  • Materials:

    • Cell culture supernatants

    • TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

    • 96-well ELISA plates

    • Wash buffer

    • Stop solution

    • Microplate reader

  • Protocol:

    • Coat a 96-well plate with the capture antibody overnight.[9]

    • Block the plate with a blocking buffer for 1 hour.[9]

    • Add cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours.

    • Wash the plate and add the detection antibody, followed by a 2-hour incubation.

    • Wash the plate and add streptavidin-HRP, incubating for 20-30 minutes.[10]

    • Add the TMB substrate and incubate until a color develops.[9]

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[10]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Materials:

    • HEK293 cells

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Luciferase assay system

    • Luminometer

  • Protocol:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • After 24 hours, treat the cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[11][12]

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

  • Materials:

    • Recombinant active p38 MAPK enzyme

    • Kinase substrate (e.g., ATF2)

    • ATP (can be radiolabeled)

    • Kinase assay buffer

    • Test compounds

    • Method for detecting substrate phosphorylation (e.g., phosphorimaging for radioactive assays or specific antibodies for non-radioactive assays)

  • Protocol:

    • Prepare a reaction mixture containing the kinase buffer, recombinant p38 MAPK, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate (e.g., ATF2) and ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[13][14]

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the IC50 value of the inhibitor.

References

A Comparative Guide to the Biological Data of 3-(1,3-Benzothiazol-2-yl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available biological data for 3-(1,3-Benzothiazol-2-yl)propanoic acid and its closely related analogs. Due to a lack of extensive, reproducible biological data for the parent compound, this guide focuses on the anti-inflammatory and antimicrobial activities of its derivatives. The aim is to offer a clear, objective comparison of their performance based on published experimental data, alongside detailed methodologies to aid in the design and interpretation of future studies.

Part 1: Anti-inflammatory Activity

Benzothiazole derivatives have demonstrated a range of anti-inflammatory properties. This section compares the activity of several propanoic acid-containing benzothiazole analogs.

Comparison of In-Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The table below summarizes the percentage of edema inhibition by different benzothiazole propanoic acid derivatives from a selected study.

CompoundDose (mg/kg)% Edema Inhibition (after 3 hours)Reference
3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid 10035.6[1]
Indomethacin (Standard) 1038.2[1]

Note: The data presented is from a single study and direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[1]

This protocol outlines the in vivo screening of compounds for acute anti-inflammatory activity.

Materials:

  • Wistar albino rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Test compounds and standard drug (Indomethacin)

  • Plethysmometer

Procedure:

  • Animals are fasted for 24 hours before the experiment with free access to water.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • Test compounds are administered orally at a dose of 100 mg/kg. The standard drug, indomethacin, is administered at 10 mg/kg. The control group receives the vehicle only.

  • After 30 minutes of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Paw volume is measured again at 1, 2, and 3 hours after carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis Fasting Fast rats for 24h InitialMeasure Measure initial paw volume Fasting->InitialMeasure DrugAdmin Administer test compounds/vehicle InitialMeasure->DrugAdmin Carrageenan Inject carrageenan into paw DrugAdmin->Carrageenan PostMeasure Measure paw volume at 1, 2, 3h Carrageenan->PostMeasure Calculation Calculate % edema inhibition PostMeasure->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Part 2: Antimicrobial Activity

Several derivatives of this compound have been evaluated for their antimicrobial properties. This section provides a comparative summary of their activity against various microbial strains.

Comparison of In-Vitro Antimicrobial Activity (MIC µg/mL)

The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for different benzothiazole derivatives against a panel of bacteria and fungi.

CompoundS. aureusE. faecalisS. typhiE. coliK. pneumoniaeP. aeruginosaC. albicansA. nigerReference
2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one derivative 3e 3.126.253.123.126.253.1212.525.0[2]
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea (TCC analog 2eC) 832------[3]
Ciprofloxacin (Standard) 6.2512.56.256.2512.56.25--[2]
Triclocarban (TCC) (Standard) 1664------[3]

Note: Data is compiled from different studies and direct comparison should be approached with caution. "-" indicates that the data was not reported in the cited reference.

Experimental Protocol: Microdilution Method for MIC Determination[4]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Materials:

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Test compounds and standard antimicrobial agents

  • Resazurin solution (for viability indication)

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the appropriate broth in a 96-well microtiter plate.

  • The microbial inoculum is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

  • A positive control (broth with inoculum) and a negative control (broth only) are included on each plate.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • After incubation, a viability indicator such as resazurin may be added, and the plates are incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Context: Potential Mechanism of Action

While the exact mechanisms of action for many benzothiazole derivatives are still under investigation, some have been shown to interfere with essential cellular pathways in microbes. For instance, some antibacterial agents target enzymes involved in cell wall synthesis, such as MurB.

G cluster_0 Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Peptidoglycan Peptidoglycan UDP_NAM->Peptidoglycan ... Inhibitor Benzothiazole Derivative Inhibitor->UDP_NAM Inhibition of MurB

Caption: Potential inhibition of bacterial cell wall synthesis by benzothiazole derivatives.

References

Benchmarking the performance of 3-(1,3-Benzothiazol-2-yl)propanoic acid against standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for benchmarking the performance of 3-(1,3-Benzothiazol-2-yl)propanoic acid against established standard drugs in the fields of inflammation, oncology, and microbiology. Due to a lack of publicly available, direct comparative experimental data for this specific compound, this document outlines the predicted therapeutic potential based on the known bioactivities of its core chemical moieties: the benzothiazole ring system and the propanoic acid side chain. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own benchmarking studies. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's potential mechanisms of action and the methodologies for its evaluation.

Introduction: Predicted Therapeutic Profile

  • Anti-Inflammatory Potential: The benzothiazole nucleus is a well-established pharmacophore in a variety of anti-inflammatory agents.[1][2] Its derivatives are known to inhibit key inflammatory mediators. The propanoic acid moiety is also a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The combination of these two structural features suggests a high probability of anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.[1]

  • Anticancer Potential: A significant body of research highlights the anticancer properties of benzothiazole derivatives.[3][4][5][6][7] These compounds have been shown to induce apoptosis, inhibit protein kinases, and interfere with tubulin polymerization in various cancer cell lines.[3][4] The specific structural configuration of this compound warrants investigation into its cytotoxic and antiproliferative effects against various cancer cell types.

  • Antimicrobial Potential: Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[8][9][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.[8] Therefore, this compound is a candidate for evaluation as a novel antimicrobial agent.

Comparative Benchmarking: Data Tables

In the absence of direct experimental data for this compound, the following tables are presented as templates for researchers to populate with their own experimental findings. Standard drugs for comparison have been selected based on their widespread use and established mechanisms of action.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundTarget/AssayIC50 (µM)Standard DrugIC50 (µM)
This compoundCOX-1 InhibitionData not availableIndomethacinLiterature value
This compoundCOX-2 InhibitionData not availableCelecoxibLiterature value
This compound5-LOX InhibitionData not availableZileutonLiterature value
This compoundNitric Oxide (NO) Production in LPS-stimulated MacrophagesData not availableDexamethasoneLiterature value

Table 2: In Vitro Anticancer Activity (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Standard DrugMCF-7A549HeLa
This compoundData not availableData not availableData not availableDoxorubicinLiterature valueLiterature valueLiterature value
This compoundData not availableData not availableData not availableCisplatinLiterature valueLiterature valueLiterature value
This compoundData not availableData not availableData not availablePaclitaxelLiterature valueLiterature valueLiterature value

Table 3: In Vitro Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Zone of Inhibition (mm)Standard DrugMIC (µg/mL)Zone of Inhibition (mm)
This compoundStaphylococcus aureusData not availableData not availableCiprofloxacinLiterature valueLiterature value
This compoundEscherichia coliData not availableData not availableCiprofloxacinLiterature valueLiterature value
This compoundCandida albicansData not availableData not availableFluconazoleLiterature valueLiterature value

Experimental Protocols

The following are detailed methodologies for key experiments to benchmark the performance of this compound.

In Vitro Anti-Inflammatory Assays
  • Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound or vehicle control in a reaction buffer.

    • Arachidonic acid is added to initiate the reaction.

    • The peroxidase activity is measured colorimetrically using a chromogenic substrate.

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.

  • Principle: This assay quantifies the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS is added to the wells to induce inflammation and NO production.

    • After 24 hours, the cell culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

In Vitro Anticancer Assays
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate and incubated for 24 hours.

    • The cells are treated with various concentrations of the test compound for 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Assays
  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

    • The plate is incubated under appropriate conditions for 18-24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Principle: This assay assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

    • Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plate is incubated under appropriate conditions.

    • The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Visualization of Pathways and Workflows

Predicted Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism of anti-inflammatory action for a benzothiazole derivative, targeting the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Active NF-κB Active NF-κB NF-κB->Active NF-κB activation Inflammatory Genes COX-2, iNOS, TNF-α Active NF-κB->Inflammatory Genes translocates to nucleus and induces transcription Compound 3-(1,3-Benzothiazol-2-yl) propanoic acid Compound->IKK Potential Inhibition

Predicted Anti-Inflammatory Mechanism
Experimental Workflow for Anticancer Drug Screening

This diagram outlines the typical workflow for screening a compound for its anticancer activity.

G Start Start Cell_Culture Prepare Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with This compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 MTT_Assay->Data_Analysis Apoptosis_Assay Further Mechanistic Studies (e.g., Apoptosis Assay) Data_Analysis->Apoptosis_Assay If IC50 is significant End End Data_Analysis->End If IC50 is not significant Apoptosis_Assay->End G Compound Test Compound This compound Screening Primary Screening Kirby-Bauer Disk Diffusion Measure Zone of Inhibition Compound:f0->Screening:f0 Quantitative Quantitative Analysis Broth Microdilution (MIC determination) Determine lowest concentration for growth inhibition Screening:f1->Quantitative:f0 If active Mechanism Mechanism of Action Studies e.g., Enzyme Inhibition Assays Quantitative:f1->Mechanism:f0 If potent

References

Safety Operating Guide

Proper Disposal of 3-(1,3-Benzothiazol-2-yl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 3-(1,3-Benzothiazol-2-yl)propanoic acid is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, tailored for researchers, scientists, and drug development professionals. The primary route of disposal for this compound is through an approved hazardous waste disposal facility.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, exhibiting the following primary risks:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Damage/Irritation: Can cause serious eye irritation and potentially serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Potential for Toxicity: Similar compounds have been noted as toxic if swallowed or in contact with skin, and harmful if inhaled.[3]

Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to treat it as hazardous chemical waste.

1. Waste Collection and Storage:

  • Container: Collect waste in a designated, compatible, and properly labeled hazardous waste container. The container must be kept securely closed except when adding waste.[4]

  • Segregation: Store waste containers of this compound, an organic acid, separately from incompatible materials such as bases, oxidizing agents, and reactive metals.[1][4][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

2. Disposal of Empty Containers:

  • Rinsing: For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[6] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • Final Disposal: After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of in the regular trash.

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the hazardous waste.

Note on Neutralization: While dilute, non-hazardous acidic solutions (typically less than 10% v/v with a pH between 7-9 and no other contaminants) may sometimes be neutralized and disposed of down the drain with copious amounts of water, this is not recommended for this compound without explicit approval from your EHS department, due to its other hazardous properties.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][7]

    • Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Handling this compound Waste is_pure_or_concentrated Is the waste pure, concentrated, or contaminated? start->is_pure_or_concentrated is_empty_container Is it an empty container? is_pure_or_concentrated->is_empty_container No collect_as_hazardous Collect in a labeled, compatible hazardous waste container. Segregate from incompatible materials. is_pure_or_concentrated->collect_as_hazardous Yes is_empty_container->start No (Error) rinse_container Triple rinse the container with a suitable solvent. is_empty_container->rinse_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. collect_as_hazardous->contact_ehs collect_rinsate Collect the first rinse (or first three for highly toxic) as hazardous waste. rinse_container->collect_rinsate dispose_container Deface label and dispose of the clean, dry container in regular trash. collect_rinsate->dispose_container

Caption: Disposal decision workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-(1,3-Benzothiazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed disposal procedures for 3-(1,3-Benzothiazol-2-yl)propanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Danger[1]

Hazard Pictograms:

  • Corrosion

  • Irritant

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes that could cause serious eye damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and irritation. Inspect gloves before use and change them frequently.[2]
Body Protection Laboratory coat or chemical-resistant suit/coveralls.Protects skin from exposure due to spills or splashes.
Respiratory Protection NIOSH-approved respirator.Required when handling the solid form that may generate dust, or if working in a poorly ventilated area, to prevent respiratory irritation.[3][4]
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational Plan: Safe Handling and Experimental Protocol

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
  • Ensure that an eyewash station and a safety shower are readily accessible.[6]

2. Handling Procedure:

  • Before starting any work, ensure all necessary PPE is correctly worn.
  • Weigh the solid compound in the fume hood to avoid inhalation of any dust particles.
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep the container tightly closed when not in use.[7]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
  • Do not eat, drink, or smoke in the laboratory.
  • Remove any contaminated clothing immediately and wash it before reuse.

4. Storage:

  • Store in a tightly sealed, properly labeled container.[7]
  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material into a designated, sealable container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Disposal Plan

The primary method for the disposal of this compound and its waste is through a licensed hazardous waste disposal service.[5]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing the compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent paper), in a clearly labeled, compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected.

  • Final Disposal: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] It may be necessary to dissolve or mix the material with a combustible solvent before incineration.[5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash. [2]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the safe handling workflow and the logical relationship of hazards for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Protocol B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Compound C->D E Perform Experiment D->E F Close Container E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Dispose via Licensed Contractor H->I

Caption: Workflow for handling this compound.

HazardRelationship cluster_hazards Potential Hazards cluster_exposure Routes of Exposure A This compound B Skin Irritation (H315) A->B C Serious Eye Damage (H318/H319) A->C D Respiratory Irritation (H335) A->D E Dermal Contact E->B F Eye Contact F->C G Inhalation G->D

Caption: Hazard relationships for the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzothiazol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.